Dipentyl succinate
Description
Properties
IUPAC Name |
dipentyl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRKSLWSLBYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CCC(=O)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214754 | |
| Record name | Dipentyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-69-2 | |
| Record name | Dipentyl succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipentyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diamyl succinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dipentyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipentyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dipentyl succinate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E33CP3MKW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Dipentyl Succinate: Chemical Properties, Structure, and Applications
Introduction
In the landscape of pharmaceutical research and development, the selection of appropriate excipients and solvents is a critical determinant of a drug product's ultimate success. These seemingly inert components play a pivotal role in the stability, bioavailability, and manufacturability of active pharmaceutical ingredients (APIs). Among the diverse classes of chemical compounds utilized for these purposes, dialkyl succinates are emerging as a versatile and promising group. This technical guide provides a comprehensive overview of dipentyl succinate, a notable member of this family, with a particular focus on its chemical properties, structure, synthesis, and potential applications for researchers, scientists, and drug development professionals.
Molecular Structure and Chemical Identity
This compound, also known by its IUPAC name dipentyl butanedioate and synonymously as diamyl succinate, is the diester formed from the reaction of succinic acid and n-pentanol. Its fundamental chemical identity is crucial for understanding its behavior in various chemical and biological systems.
The molecular structure of this compound is characterized by a central four-carbon succinate backbone with two pentyl ester groups attached at either end. This structure imparts a significant degree of lipophilicity to the molecule, a key factor in its solvent properties.
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties dictate its behavior as a solvent, its compatibility with other materials, and its potential role in various formulations.
| Property | Value | Source(s) |
| IUPAC Name | dipentyl butanedioate | |
| Synonyms | Diamyl succinate, Succinic acid, dipentyl ester | |
| CAS Number | 645-69-2 | |
| Molecular Formula | C₁₄H₂₆O₄ | |
| Molecular Weight | 258.35 g/mol | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 171.5 °C @ 16 Torr | |
| Melting Point | -10.8 °C |
Synthesis of this compound
The primary route for the synthesis of this compound is through the Fischer-Speier esterification of succinic acid with n-pentanol.[2] This is a well-established and versatile acid-catalyzed condensation reaction.[3] The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity.[4]
Reaction Principle
The Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common practice to either use an excess of the alcohol or remove the water formed during the reaction.[3]
Figure 2: Fischer-Speier Esterification of Succinic Acid.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example of a laboratory-scale synthesis of this compound based on the principles of Fischer-Speier esterification.
Materials:
-
Succinic acid (1.0 equivalent)
-
n-Pentanol (3.0 equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents)
-
Toluene (as a solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add succinic acid, n-pentanol, and toluene.
-
Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the reaction mixture with stirring.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product. Continue the reaction until no more water is collected in the trap.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene and excess n-pentanol under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation to obtain a high-purity product.
-
Causality Behind Experimental Choices:
-
Excess n-Pentanol: Using an excess of the alcohol helps to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.
-
Azeotropic Removal of Water: The use of a Dean-Stark apparatus with toluene is a highly effective method for removing the water byproduct, which is crucial for achieving a high conversion to the ester.
-
Acid Catalyst: A strong acid catalyst is necessary to protonate the carbonyl oxygen of the succinic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Neutralization and Washing: The washing steps are critical for removing the acid catalyst and any unreacted succinic acid, ensuring the purity and stability of the final product.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Triplet (δ ~4.0-4.1 ppm): Protons on the methylene group adjacent to the ester oxygen (-O-CH₂ -).
-
Singlet (δ ~2.6 ppm): Protons of the two equivalent methylene groups in the succinate backbone (-C(O)-CH₂ -CH₂ -C(O)-).
-
Multiplets (δ ~1.3-1.6 ppm): Protons of the methylene groups within the pentyl chains.
-
Triplet (δ ~0.9 ppm): Protons of the terminal methyl groups of the pentyl chains.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the different carbon environments in the molecule.
-
Carbonyl Carbon (δ ~172 ppm): The two equivalent ester carbonyl carbons.
-
Methylene Carbon adjacent to Ester Oxygen (δ ~65 ppm): The carbon of the -O-C H₂- group.
-
Methylene Carbons in the Succinate Backbone (δ ~29 ppm): The two equivalent -C(O)-C H₂- carbons.
-
Methylene Carbons in the Pentyl Chains (δ ~28, 22 ppm): The carbons within the pentyl chains.
-
Terminal Methyl Carbon (δ ~14 ppm): The carbon of the terminal methyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a strong absorption band characteristic of the ester carbonyl group.
-
C=O Stretch (around 1735 cm⁻¹): A strong, sharp peak indicative of the ester carbonyl group.
-
C-O Stretch (around 1150-1250 cm⁻¹): One or two strong bands corresponding to the stretching vibrations of the C-O single bonds of the ester.
-
C-H Stretch (around 2850-2960 cm⁻¹): Bands corresponding to the stretching vibrations of the C-H bonds in the alkyl chains.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 258, corresponding to the molecular weight of this compound.
-
Fragmentation: Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangement products. For this compound, fragments corresponding to the loss of a pentoxy group (m/z = 171) and the pentyl group (m/z = 187) would be expected.
Applications in Pharmaceutical Research and Drug Development
While specific applications of this compound in marketed pharmaceutical products are not extensively documented, the properties of dialkyl succinates suggest several promising avenues for their use in drug development.[5]
Solvent for Poorly Soluble APIs
A significant challenge in drug formulation is the solubilization of poorly water-soluble APIs.[6] The lipophilic nature and good solvency power of this compound make it a potential candidate as a non-aqueous solvent or co-solvent in liquid and semi-solid formulations, such as oral solutions, topical preparations, and injectables. Its relatively low volatility compared to other organic solvents could also be advantageous in certain manufacturing processes.
Excipient in Formulations
Dialkyl succinates, such as diethyl succinate, are used as excipients in pharmaceutical formulations.[4] this compound could potentially serve as a plasticizer in film coatings for tablets and capsules, improving the flexibility and durability of the coating. It may also function as an emollient in topical formulations, enhancing the feel and spreadability of creams and ointments.
Component of Drug Delivery Systems
The development of novel drug delivery systems is a key area of pharmaceutical research. The properties of this compound could be leveraged in the design of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) and nanoemulsions, to enhance the oral bioavailability of poorly soluble drugs.
Figure 3: Potential Applications of this compound in Drug Development.
Safety and Toxicological Profile
A comprehensive toxicological assessment is paramount for any compound intended for pharmaceutical use. While detailed toxicological data specifically for this compound is limited, information on related dialkyl succinates and sulfosuccinates can provide some initial insights.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous to the aquatic environment (acute hazard).
Studies on related compounds, such as dibutyl succinate, suggest low acute oral toxicity.[1] However, as with any chemical, appropriate handling procedures should be followed in a laboratory setting. For pharmaceutical applications, a thorough evaluation of the safety and toxicology of this compound, including studies on irritation, sensitization, and genotoxicity, would be required.
Conclusion
This compound is a versatile chemical compound with a range of properties that make it of interest to the pharmaceutical industry. Its straightforward synthesis via Fischer-Speier esterification, its favorable solvent characteristics, and its potential as a formulation excipient and a component of drug delivery systems warrant further investigation. As the demand for novel and effective solutions for the formulation of challenging APIs continues to grow, compounds like this compound may play an increasingly important role in the future of drug development. Further research into its specific applications and a comprehensive toxicological evaluation will be crucial in fully realizing its potential.
References
- Chaudhary, B.I., et al. (2015). Synthesis and properties of a bio-based PVC plasticizer derived from lactic acid. Polymer Engineering & Science, 55(3), 634-640.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
- Ishihara, K., Nakagawa, S., & Sakakura, A. (2005). Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts. Journal of the American Chemical Society, 127(12), 4168-4169.
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Wikipedia contributors. (2023, December 2). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]
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- Zimmermann, H., & Rudolph, J. (1965). Protonic States and the Mechanism of Acid‐Catalysed Esterification.
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Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]
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- Jamarani, R., et al. (2018). How green is your plasticizer? Polymers, 10(8), 834.
- Mazitova, A.K., Aminova, G.K., & Vikhareva, I.N. (2021). Designing of green plasticizers and assessment of the effectiveness of their use. Polymers, 13(11), 1761.
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An In-depth Technical Guide to the Physical Properties of Dipentyl Succinate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive examination of the critical physical properties of Dipentyl succinate, specifically its melting and boiling points. Moving beyond a simple recitation of values, this document delves into the theoretical underpinnings and practical methodologies for the precise determination of these characteristics. It is designed to equip researchers, particularly those in the pharmaceutical and chemical industries, with the foundational knowledge and detailed protocols necessary for accurate physicochemical characterization, ensuring data integrity and supporting robust scientific development.
Introduction: The Significance of this compound
This compound (CAS 645-69-2), also known as diamyl succinate, is the diester formed from succinic acid and pentanol.[1] Its molecular structure, characterized by a four-carbon diacid backbone and two five-carbon ester chains, imparts properties that make it a subject of interest in various applications, including as a solvent, plasticizer, and fragrance component. In the realm of drug development and formulation, understanding the fundamental physical properties of such excipients is not merely an academic exercise; it is a prerequisite for rational formulation design, process development, and quality control.[2]
Two of the most fundamental of these properties are the melting point and boiling point. These thermal transition points are intrinsic characteristics of a pure substance and serve as powerful indicators of identity and purity.[3][4] Deviations in these values often signal the presence of impurities, which can have profound implications for a material's performance, stability, and safety.[2][4] This guide will provide both the established values for this compound and the detailed, validated methodologies for their experimental determination.
Core Physical Properties of this compound
The physical state of a compound under various conditions is dictated by its melting and boiling points. For this compound, these values define its transition from a solid to a liquid and from a liquid to a gas, respectively.
| Property | Value | Conditions | Source |
| Melting Point | -10.8 °C | Atmospheric Pressure | CAS Common Chemistry[1] |
| Boiling Point | 171.5 °C | 16 Torr (21.33 kPa) | CAS Common Chemistry[1] |
| 300.93 °C | 760 Torr (101.325 kPa) | The Good Scents Company (Estimated)[4] |
Table 1: Key Physical Properties of this compound
The significant difference between the boiling point reported at reduced pressure and that at atmospheric pressure underscores the critical importance of documenting the precise conditions of measurement.[5]
The Melting Point: A Gateway to Purity and Identity
The melting point of a crystalline solid is the temperature at which it transitions into a liquid. For a pure substance, this transition occurs over a very narrow range (typically 0.5-1.0 °C).[3] The presence of impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[4] Therefore, accurate melting point determination is a cornerstone of purity assessment in chemical synthesis and pharmaceutical quality control.[2][6]
Causality in Melting Point Determination: The Capillary Method
The most common and pharmacopeia-accepted technique for melting point determination is the capillary method.[3] The underlying principle is the controlled application of heat to a finely ground sample in a capillary tube and the precise observation of the temperatures at which the phase transition begins and ends.
Authoritative Grounding: The United States Pharmacopeia (USP) general chapter <741> outlines the standards for melting range determination, defining the melting range as the temperatures from the point of initial collapse against the capillary wall (onset) to the point where the substance is completely liquid (clear point).[7]
Experimental Protocol: Melting Point Determination via Digital Apparatus
This protocol describes a self-validating system using a modern digital melting point apparatus, which enhances reproducibility and accuracy through automated detection.[8][9]
Methodology:
-
Sample Preparation (The "Why"): The sample must be thoroughly dried to eliminate residual solvents, which act as impurities and would depress the melting point. It is then finely ground to ensure uniform packing and efficient, even heat transfer within the capillary.
-
Step 1: Place a small amount of this compound in a desiccator for at least 12 hours.
-
Step 2: Crush the dried sample into a fine powder on a watch glass using a spatula.
-
Step 3: Press the open end of a glass capillary tube into the powder until a sample column of 2-3 mm is achieved.[3][10]
-
Step 4: Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end. A dense packing prevents the sample from shrinking away from the capillary wall during heating, which could lead to inaccurate readings.[10]
-
-
Instrument Setup and Calibration (Ensuring Trustworthiness): The instrument's accuracy is paramount. Calibration with certified reference standards bracketing the expected melting point ensures the thermometer's response is linear and accurate in the relevant range.
-
Step 5: Power on the digital melting point apparatus.
-
Step 6: Set the plateau temperature to approximately 10 °C below the expected melting point (-10.8 °C).
-
Step 7: Set the heating ramp rate. A slower ramp rate (e.g., 0.5-1.0 °C/min) near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring the sample and thermometer temperatures are identical at the moment of melting.[10] A rapid initial heating to the plateau saves time.[4]
-
Step 8: Insert the packed capillary tube into the heating block.
-
-
Data Acquisition and Interpretation:
-
Step 9: Initiate the heating program.
-
Step 10: The apparatus will automatically detect and record the onset (first droplet formation) and clear (complete liquefaction) points.[8]
-
Step 11: Record the melting range. For pure this compound, this range should be narrow.
-
Step 12: Allow the apparatus to cool significantly (at least 20 °C below the melting point) before running a subsequent sample to ensure an accurate starting temperature.[10]
-
Caption: Workflow for Melting Point Determination.
The Boiling Point: A Measure of Volatility
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing the liquid to transition into a vapor.[1][11] Unlike melting point, boiling point is highly sensitive to pressure. A lower external pressure requires a lower vapor pressure to induce boiling, resulting in a lower boiling point.[5] This is why boiling points must always be reported with the corresponding pressure.
Causality in Boiling Point Determination: The Micro-Reflux Method
For small sample volumes, a micro-boiling point determination using a Thiele tube or a similar apparatus is highly effective.[12] The method, often called the Siwoloboff method, relies on trapping a small bubble of vapor and observing the temperature at which its pressure equalizes with the ambient pressure.[13][14]
Authoritative Grounding: The principle of equating vapor pressure with applied pressure is a fundamental concept in physical chemistry.[11] This method provides a direct experimental measure of that equilibrium point. Heating must be gentle and continuous to avoid superheating and to ensure the recorded temperature accurately reflects the liquid-vapor equilibrium.[12]
Experimental Protocol: Micro-Boiling Point Determination
This protocol is ideal for determining the boiling point of this compound with minimal sample consumption.
Methodology:
-
Apparatus Assembly (The "Why"): The inverted capillary tube acts as a miniature manometer, trapping vapor and allowing for the visual detection of the pressure equilibrium point.
-
Step 1: Add approximately 0.5 mL of this compound to a small test tube (e.g., 10x75 mm).
-
Step 2: Place a melting point capillary tube (sealed at one end) into the test tube with its open end down.[12]
-
Step 3: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.[12]
-
Step 4: Secure the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil), ensuring the sample is below the oil level. The unique shape of the Thiele tube promotes uniform heating via convection currents.[15]
-
-
Heating and Observation (Achieving Self-Validation): The key to a trustworthy measurement is observing both the heating and cooling phases. The true boiling point is the temperature where equilibrium is established, which is most accurately observed upon cooling.
-
Step 5: Gently heat the side arm of the Thiele tube with a micro-burner.[12]
-
Step 6: As the temperature rises, air trapped in the capillary will expand and slowly bubble out.
-
Step 7: Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid is boiling, and its vapor has displaced all the air.[12]
-
Step 8: Remove the heat and allow the apparatus to cool slowly.
-
Step 9: The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[11][12] This moment signifies that the external pressure has overcome the vapor pressure of the liquid.
-
Step 10: Record this temperature and the ambient barometric pressure.
-
-
Pressure Correction (If Necessary): If the measurement is not performed at standard pressure (760 Torr), a nomograph or the Clausius-Clapeyron equation can be used to estimate the normal boiling point.
Caption: Micro-Boiling Point Determination Workflow.
Conclusion
The melting and boiling points of this compound are fundamental physical constants that are indispensable for its identification, purity assessment, and application in scientific research and development. An experimental value of -10.8 °C for the melting point and a boiling point of 171.5 °C at 16 Torr serve as critical benchmarks. Accurate and reproducible determination of these properties requires not only precise instrumentation but also a thorough understanding of the physicochemical principles governing these phase transitions. The protocols detailed in this guide emphasize meticulous sample preparation, controlled heating, and careful observation, providing a framework for generating trustworthy and scientifically valid data. For professionals in drug development and chemical research, adherence to these rigorous methodologies is essential for ensuring material quality and advancing scientific discovery.
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Title: 6.1D: Step-by-Step Procedures for Melting Point Determination Source: Chemistry LibreTexts URL: [Link]
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Title: Melting point determination Source: University of Calgary URL: [Link]
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Title: 6.2B: Step-by-Step Procedures for Boiling Point Determination Source: Chemistry LibreTexts URL: [Link]
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Title: What is Melting Point? Source: Mettler Toledo URL: [Link]
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Title: this compound Source: CAS Common Chemistry URL: [Link]
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Title: Melting point determination Source: SSERC URL: [Link]
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Title: Determination of Melting Points According to Pharmacopeia Source: Stanford Research Systems URL: [Link]
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Title: Micro-boiling point measurement Source: University of Calgary URL: [Link]
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Title: Melting Point Determination in Pharmaceutical Industry Source: NANOLAB URL: [Link]
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Title: Determination of Boiling Point of Organic Compounds Source: GeeksforGeeks URL: [Link]
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Title: Melting Point: Using the Thiele Tube Source: Timstar URL: [Link]
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Title: Boiling Water at Reduced Pressure Source: University of Wisconsin-Madison URL: [Link]
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Title: Siwoloboff Method Source: Jeplerts' Blog - WordPress.com URL: [Link]
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Biodegradation pathway of Dipentyl succinate
An In-Depth Technical Guide to the Biodegradation Pathway of Dipentyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a dialkyl ester, is utilized in various industrial applications, necessitating a thorough understanding of its environmental fate. This technical guide provides a comprehensive overview of the predicted biodegradation pathway of this compound, drawing upon established principles of microbial metabolism of esters, dicarboxylic acids, and alcohols. The guide details the enzymatic hydrolysis of the parent compound and the subsequent catabolism of its primary metabolites, succinic acid and 1-pentanol, through central metabolic routes. Furthermore, this document outlines detailed, field-proven experimental methodologies for the systematic investigation of its biodegradation, including protocols for assessing biodegradability, isolating degrading microorganisms, and identifying metabolic intermediates. This guide is intended to serve as a foundational resource for researchers in environmental science, microbiology, and drug development to facilitate robust and scientifically sound investigations into the biodegradability of this compound and related compounds.
The Postulated Biodegradation Pathway of this compound
The biodegradation of this compound is predicted to occur in a two-stage process, initiated by the enzymatic cleavage of its ester bonds, followed by the assimilation of the resulting alcohol and dicarboxylic acid into the central metabolism of microorganisms.
Stage 1: Primary Biodegradation - Enzymatic Hydrolysis
The inaugural and rate-limiting step in the catabolism of this compound is the hydrolysis of its two ester linkages. This reaction is catalyzed by non-specific extracellular or cell-associated esterases and lipases, which are ubiquitously produced by a wide array of bacteria and fungi.[1][2][3] This hydrolytic cleavage yields one molecule of succinic acid and two molecules of 1-pentanol.
The initial hydrolysis may occur sequentially, first producing mono-pentyl succinate and one molecule of 1-pentanol, followed by a second hydrolysis to release the second molecule of 1-pentanol and succinic acid. This stepwise hydrolysis is a common feature in the degradation of analogous diesters, such as di(2-ethylhexyl) phthalate (DEHP), which is first converted to its monoester derivative.[4]
Caption: Metabolic pathways for succinic acid and 1-pentanol.
Methodologies for Biodegradation Assessment
A multi-tiered experimental approach is required to validate the proposed biodegradation pathway and quantify its kinetics.
Experimental Workflow Overview
Caption: Tiered experimental workflow for biodegradation studies.
Protocol 1: Ready Biodegradability Assessment (OECD 301D - Closed Bottle Test)
This protocol determines the ultimate biodegradability of this compound under stringent, aerobic conditions. [5]
-
Principle: A low concentration of the test substance is incubated in a sealed, completely filled bottle with a microbial inoculum in a mineral medium. The depletion of dissolved oxygen is measured over 28 days and is expressed as a percentage of the theoretical oxygen demand (ThOD).
-
Materials:
-
This compound (test substance)
-
Inoculum: Effluent from a domestic wastewater treatment plant.
-
Mineral Medium (as per OECD 301 guidelines).
-
Control substances: Sodium acetate (positive control), deionized water (inoculum blank).
-
BOD bottles (250-300 mL).
-
Oxygen meter with a non-invasive sensor.
-
-
Procedure:
-
Prepare the mineral medium and saturate it with air.
-
Add the inoculum to the mineral medium.
-
Prepare test solutions at a concentration of 2-5 mg/L of this compound.
-
Set up replicate bottles for the test substance, positive control, and inoculum blank.
-
Fill the bottles completely, ensuring no headspace. Seal the bottles.
-
Incubate at 20 ± 1°C in the dark for 28 days.
-
Measure the dissolved oxygen concentration in each bottle at regular intervals.
-
Calculate the percentage biodegradation based on oxygen consumption relative to the ThOD.
-
-
Interpretation: A substance is considered "readily biodegradable" if it reaches >60% biodegradation within the 28-day period and within a "10-day window" following the onset of degradation.
| Parameter | Value | Reference |
| Test Duration | 28 days | OECD 301D [5] |
| Inoculum Source | Activated sludge | [6] |
| Test Concentration | 2-5 mg/L | OECD 301D [5] |
| Pass Level | > 60% ThOD | OECD 301D [5] |
Protocol 2: Isolation of this compound-Degrading Microorganisms
This protocol aims to isolate pure microbial cultures capable of utilizing this compound as a sole carbon and energy source.
-
Principle: Enrichment culture technique is used to select for microorganisms from an environmental sample that can grow on a minimal medium containing the test substance as the only carbon source.
-
Materials:
-
Environmental sample (e.g., soil contaminated with esters, activated sludge).
-
Basal Salt Medium (BSM).
-
This compound (sterilized).
-
BSM agar plates.
-
-
Procedure:
-
Add 1 g of the environmental sample to 100 mL of BSM in a flask.
-
Add this compound to a final concentration of 100-500 mg/L.
-
Incubate the flask on a rotary shaker at an appropriate temperature (e.g., 30°C).
-
After significant growth (turbidity) is observed (typically 5-7 days), transfer an aliquot (e.g., 1 mL) to fresh BSM with this compound.
-
Repeat the transfer 3-5 times to enrich for the desired microorganisms.
-
Plate serial dilutions of the final enrichment culture onto BSM agar plates where the surface has been coated with a fine layer of this compound.
-
Incubate the plates until colonies appear. Colonies that form clear zones around them (if the ester is dispersed as an opaque layer) are indicative of hydrolysis.
-
Isolate distinct colonies and re-streak to ensure purity.
-
Identify the isolates using 16S rRNA gene sequencing (for bacteria) or ITS sequencing (for fungi).
-
Protocol 3: Identification of Metabolic Intermediates
This protocol uses high-resolution mass spectrometry to identify the transient products of biodegradation. [4][5]
-
Principle: A pure or mixed culture of degrading microorganisms is incubated with this compound. At various time points, samples of the culture medium are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the parent compound and its metabolites.
-
Materials:
-
Isolated degrading microorganism(s).
-
Minimal salt medium.
-
This compound.
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane).
-
LC-MS/MS or GC-MS system.
-
-
Procedure:
-
Inoculate a culture of the isolated microorganism(s) in a minimal medium containing this compound as the sole carbon source (e.g., 500 mg/L).
-
Incubate under optimal growth conditions.
-
At time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots of the culture.
-
Centrifuge the aliquots to remove cells.
-
Extract the supernatant with an appropriate organic solvent. For acidic metabolites like succinic and pentanoic acid, acidification of the sample prior to extraction may be necessary.
-
Concentrate the organic extract.
-
Analyze the extract using LC-MS/MS or GC-MS. For GC-MS analysis, derivatization (e.g., silylation) of polar metabolites may be required.
-
Identify metabolites by comparing their mass spectra and retention times with those of authentic standards (e.g., succinic acid, 1-pentanol, pentanoic acid) and by interpreting the fragmentation patterns.
-
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Introduction: Situating Dipentyl Succinate in an Environmental Context
An In-depth Technical Guide to the Environmental Impact Assessment of Dipentyl Succinate
This compound (C₁₄H₂₆O₄) is a diester of succinic acid and n-pentanol. As part of the broader family of succinate esters, it holds potential for applications where related compounds are used, such as solvents, plasticizers, and formulation components in personal care products. Notably, linear succinate diesters are being explored as effective and potentially biodegradable alternatives to phthalate plasticizers.[1][2] The increasing demand for sustainable and bio-based chemicals necessitates a thorough evaluation of their environmental fate and effects before widespread industrial adoption.[3] The environmental profile of a substance—its persistence in the environment, its potential to accumulate in organisms, and its toxicity to wildlife—is a critical determinant of its sustainability.
This guide provides a comprehensive framework for conducting an environmental impact assessment of this compound. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of the methodologies and scientific rationale behind environmental safety testing. We will proceed not by simply listing data, but by elucidating the logical, tiered approach that underpins a modern environmental risk assessment, moving from foundational physicochemical properties to detailed investigations of persistence, bioaccumulation, and ecotoxicity. This framework is grounded in internationally recognized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD), which represent the global standard for chemical safety testing.
Pillar 1: Assessment of Environmental Persistence and Biodegradability
A substance's persistence is arguably the most critical factor in its environmental risk profile. A substance that biodegrades rapidly is removed from the environment, minimizing the potential for long-term exposure and chronic effects.[4] Conversely, persistent substances can accumulate, transport over long distances, and exert effects long after their initial release. The primary mechanism for the removal of organic chemicals from the environment is biodegradation by microorganisms.[4]
Scientific Rationale: Why "Ready Biodegradability"?
The initial assessment of persistence begins with stringent screening tests for "ready biodegradability."[4] The OECD 301 series of tests are designed to be so rigorous that a chemical passing them is presumed to biodegrade rapidly in a wide variety of aerobic environments, and can generally be considered "not persistent."[4][5] Failure to pass a ready biodegradability test does not automatically mean the substance is persistent; it simply indicates that further, more complex testing (e.g., inherent biodegradability or simulation studies) is required.[4][6] For succinate esters, there is a strong precedent for high biodegradability. For instance, di-n-heptyl succinate has demonstrated rapid biodegradation kinetics, and polybutylene succinate (PBS) is well-regarded for its biodegradability under various conditions.[1][7][8][9]
Experimental Protocol: OECD 301F - Manometric Respirometry Test
This method is highly versatile and recommended for testing a wide range of substances, including those that are poorly soluble like this compound.[10] It determines biodegradability by measuring the oxygen consumed by microorganisms as they metabolize the test substance.
Step-by-Step Methodology:
-
Inoculum Preparation: An inoculum is sourced from the activated sludge of a domestic wastewater treatment plant, which provides a diverse microbial community. The sludge is washed and aerated to condition it for the test.
-
Test Setup: The test is conducted in sealed vessels. Each vessel contains a defined volume of a mineral salt medium (providing essential nutrients for the microbes), the inoculum, and the test substance (typically at a concentration of 100 mg/L).
-
Control Groups: The validity of the test is ensured through the use of several controls run in parallel:
-
Blank Control: Contains only inoculum and mineral medium to measure the background respiration of the microorganisms.
-
Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to verify the viability and activity of the inoculum.
-
Toxicity Control: Contains both the test substance and the reference substance to check if the test substance is inhibitory to the microorganisms at the tested concentration.
-
-
Incubation: The sealed vessels are incubated in the dark at a constant temperature (20-24°C) for 28 days. The consumption of oxygen creates a pressure differential in the headspace of the vessels, which is continuously monitored by a manometer.
-
Data Analysis: The amount of oxygen consumed is measured over the 28-day period and is expressed as a percentage of the Theoretical Oxygen Demand (ThOD). The ThOD is the calculated total amount of oxygen required to completely oxidize the chemical, based on its molecular formula.
-
Pass Criteria: A substance is considered readily biodegradable if it achieves ≥60% of its ThOD within a 10-day window during the 28-day test period. The 10-day window begins when the degree of biodegradation has reached 10%.
Integrated Assessment and Conclusion
The environmental impact assessment of this compound culminates in an integration of the findings from the three pillars: Persistence, Bioaccumulation, and Toxicity (PBT).
-
Persistence (P): Based on strong evidence from analogous succinate esters, this compound is expected to be readily biodegradable and therefore not persistent . A[1][7]n OECD 301F test would provide the definitive data to confirm this.
-
Bioaccumulation (B): While its moderate estimated Log Kₒₗ warrants testing, the ester linkages in this compound are susceptible to metabolic hydrolysis, a process observed in other succinate esters. T[11][12]his suggests that the substance would be metabolized and eliminated by fish, leading to a low Bioconcentration Factor (BCF < 2,000). Therefore, it is not expected to be bioaccumulative .
-
Toxicity (T): The aquatic toxicity is predicted to be low (LC₅₀/EC₅₀ > 100 mg/L), meaning the substance is not classified as acutely toxic to aquatic life under most regulatory frameworks like the Globally Harmonized System (GHS).
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The Strategic Role of tert-Butyl 3-oxopiperidine-1-carboxylate (CAS 645-69-2) in Modern Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Architectural Value of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of successful therapeutics. The piperidine ring is one such "privileged scaffold," prized for its favorable physicochemical properties, metabolic stability, and ability to present functional groups in a defined three-dimensional orientation.[1] This guide focuses on a particularly valuable derivative, tert-Butyl 3-oxopiperidine-1-carboxylate (CAS 645-69-2), commonly known in the field as 1-Boc-3-piperidone .
This compound is not a therapeutic agent itself, but rather a high-value, versatile building block. Its strategic importance lies in the combination of a piperidine core, a reactive ketone at the 3-position, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen. The Boc group temporarily masks the reactivity of the piperidine nitrogen, allowing chemists to perform selective modifications on the ketone. This ketone, in turn, serves as a synthetic handle for introducing a key pharmacophoric element: a chiral amine. The subsequent removal of the Boc group under mild acidic conditions reveals the piperidine nitrogen for further elaboration, completing the synthesis of the target molecule. This guide will provide an in-depth exploration of the core applications of this intermediate, focusing on its role in the synthesis of leading therapies for metabolic and autoimmune diseases.
Compound Profile: Chemical and Physical Properties
A thorough understanding of a starting material's properties is fundamental to its effective application in multi-step synthesis.
| Property | Value |
| CAS Number | 645-69-2 |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | tert-butyl 3-oxopiperidine-1-carboxylate |
| Common Synonyms | 1-Boc-3-piperidone, N-Boc-3-piperidone, 1-Boc-3-piperidinone |
| Appearance | Off-white to light yellow solid or clear colorless liquid |
| Melting Point | 35-40 °C |
| Boiling Point | 289.8 °C at 760 mmHg |
| Density | ~1.099 g/cm³ |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DMSO, CH₂Cl₂) |
| Storage Conditions | 2-8°C, under inert atmosphere |
Core Application I: Synthesis of Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors
The management of type 2 diabetes mellitus has been revolutionized by the advent of DPP-IV inhibitors. These drugs, known as "gliptins," function by preventing the degradation of incretin hormones like GLP-1, which in turn enhances glucose-dependent insulin secretion.[2][3] A critical chiral intermediate for several leading DPP-IV inhibitors, including Alogliptin and the highly potent Linagliptin, is (R)-3-amino-1-Boc-piperidine.[4] 1-Boc-3-piperidone is the direct prochiral precursor to this key intermediate.
Mechanism of Action: DPP-IV Inhibition
Dipeptidyl Peptidase-4 (DPP-IV) is a serine protease that specifically cleaves dipeptides from the N-terminus of proteins containing a proline or alanine at the penultimate position. Incretin hormones, such as GLP-1 and GIP, are natural substrates for DPP-IV. By cleaving these hormones, DPP-IV rapidly terminates their biological activity.
DPP-IV inhibitors are designed to fit into the active site of the enzyme, preventing it from binding to and inactivating the incretin hormones. This leads to prolonged and elevated levels of active GLP-1 and GIP, resulting in:
-
Increased glucose-dependent insulin release from pancreatic β-cells.
-
Suppressed glucagon secretion from pancreatic α-cells.
-
Ultimately, improved glycemic control.[5]
The aminopiperidine moiety derived from 1-Boc-3-piperidone is crucial as it mimics the N-terminal portion of the natural peptide substrates, forming key interactions within the DPP-IV active site.
Quantitative Impact: Potency of Piperidine-Containing DPP-IV Inhibitors
The incorporation of the aminopiperidine scaffold leads to exceptionally potent DPP-IV inhibitors. Linagliptin, synthesized using the chiral amine derived from 1-Boc-3-piperidone, is a benchmark example.
| Compound | Target | IC₅₀ Value | Selectivity Notes |
| Linagliptin | DPP-IV | 1 nM | >10,000-fold higher selectivity for DPP-IV over other dipeptidyl peptidases (DPP-8, DPP-9).[6] |
| Sitagliptin | DPP-IV | 19 nM | A widely used DPP-IV inhibitor for comparison.[6] |
| Alogliptin | DPP-IV | 24 nM | Also utilizes a piperidine-like scaffold.[6] |
| Saxagliptin | DPP-IV | 50 nM | Contains a cyanopyrrolidine moiety.[6] |
Core Application II: Synthesis of Janus Kinase (JAK) Inhibitors
The Janus Kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2) are intracellular tyrosine kinases that play a pivotal role in cytokine signaling, which governs immune responses and inflammation.[7] Dysregulation of the JAK-STAT pathway is implicated in a host of autoimmune diseases and cancers. Consequently, JAK inhibitors have emerged as a major therapeutic class. Tofacitinib, a prominent JAK inhibitor, features a substituted piperidine ring that is constructed using chemistry accessible from 1-Boc-3-piperidone derivatives.[8]
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway provides a direct route for transmitting a signal from a cytokine receptor on the cell surface to the nucleus to induce gene transcription.
-
Cytokine Binding: A cytokine binds to its specific receptor, causing the receptor units to dimerize.
-
JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).
-
STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs bind to these sites and are subsequently phosphorylated by the JAKs.
-
Dimerization & Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.
-
Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of genes that mediate inflammatory and immune responses.[7][9]
JAK inhibitors function by binding to the ATP-binding site of the JAK enzymes, preventing them from phosphorylating themselves and their downstream targets (receptors and STATs). This effectively blocks the signaling cascade and suppresses the pro-inflammatory gene expression.[1] The piperidine scaffold in many JAK inhibitors is essential for positioning the molecule correctly within the ATP-binding pocket.[8]
Structure-Activity Relationship (SAR) Insights
The piperidine ring is more than just a linker; it is a critical component for achieving high potency and desirable drug-like properties.[1]
-
Vectorial Orientation: The rigid, chair-like conformation of the piperidine ring orients substituents into specific axial and equatorial positions, allowing for precise interaction with amino acid residues in the target's binding pocket.
-
Solubility and Lipophilicity: The nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility. The overall lipophilicity can be fine-tuned by the substituents attached to the ring and the nitrogen.
-
Metabolic Stability: The piperidine scaffold is generally robust to metabolic degradation, contributing to a better pharmacokinetic profile.[1] In JAK inhibitors like Tofacitinib, the piperidine core correctly positions the pyrrolo[2,3-d]pyrimidine warhead to interact with the hinge region of the kinase domain, while other substituents can be modified to improve selectivity and potency.[8]
Experimental Protocols: The Gateway Transformation
The most critical synthetic transformation starting from 1-Boc-3-piperidone is its conversion into a chiral aminopiperidine. Traditional methods often involve diastereomeric salt resolution or chemical asymmetric reduction. However, biocatalysis using ω-transaminase (ω-TA) enzymes has emerged as a superior method, offering high enantioselectivity, mild reaction conditions, and a greener footprint.[4][10]
Workflow: Asymmetric Synthesis of (R)- or (S)-1-Boc-3-aminopiperidine
This workflow outlines the key steps in the biocatalytic conversion of the prochiral ketone to a high-value chiral amine intermediate.
Detailed Protocol: Preparative Scale Enzymatic Asymmetric Amination
This protocol is adapted from established biocatalytic procedures for the synthesis of (R)- or (S)-1-Boc-3-aminopiperidine.[4][10] The choice of enzyme (e.g., ATA-025 for the (R)-enantiomer) dictates the stereochemical outcome.
Materials & Reagents:
-
1-Boc-3-piperidone (CAS 645-69-2)
-
Immobilized ω-Transaminase (e.g., ATA-025-IMB for the (R)-product)
-
Isopropylamine (Amine Donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Potassium hydroxide (KOH)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Enzyme Suspension Preparation: In a suitable reaction vessel, add 5 mL of triethanolamine buffer (100 mM, pH 7.5). Add isopropylamine to a final concentration of 1.1 M and PLP to a final concentration of 1.4 mM. Add 200 mg of the immobilized ω-transaminase.[10]
-
System Equilibration: Stir the enzyme suspension at 35°C and 550 rpm for 5 minutes to ensure homogeneity and enzyme wetting.[10]
-
Substrate Solution Preparation: In a separate vial, dissolve 1-Boc-3-piperidone (0.26 mmol, for a final reaction concentration of 45 mM) in 750 µL of DMSO. Gently preheat this solution to 35°C.[10]
-
Causality Note: DMSO is used as a co-solvent to improve the solubility of the organic substrate in the aqueous buffer, increasing its availability to the enzyme.
-
-
Reaction Initiation: Add the preheated substrate solution to the stirring enzyme suspension to initiate the transamination reaction.[10]
-
Reaction Progression: Maintain the reaction temperature at 35°C with continuous stirring (550 rpm) in an open vessel for 24 hours. The open vessel allows the volatile acetone by-product to evaporate, driving the reaction equilibrium towards the product.[10]
-
Self-Validation: Monitor the conversion of the starting material to the product periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Enzyme Recovery: Upon completion, filter the reaction mixture under vacuum to recover the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse in subsequent batches.[4]
-
Product Isolation (Work-up): Transfer the filtrate to a separatory funnel. Adjust the pH of the aqueous solution to >13 using a concentrated KOH solution to ensure the product amine is in its free base form.
-
Extraction: Extract the aqueous layer with dichloromethane (4 x 5 mL).[10]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-Boc-3-aminopiperidine product.
-
Purification: If necessary, the product can be further purified by silica gel column chromatography.
Conclusion
tert-Butyl 3-oxopiperidine-1-carboxylate (CAS 645-69-2) represents a quintessential example of a strategic synthetic intermediate. Its value is not intrinsic but is realized through its efficient transformation into high-value chiral building blocks that form the core of blockbuster drugs. The Boc-protected piperidone structure provides an ideal platform for introducing the critical 3-amino group, a key pharmacophore in both DPP-IV and JAK inhibitors. As drug development continues to target complex intracellular signaling pathways, the demand for such well-designed, versatile, and stereochemically rich building blocks will only intensify, cementing the role of 1-Boc-3-piperidone as a cornerstone of modern medicinal chemistry.
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An In-Depth Technical Guide to Dipentyl Butanedioate: From Synthesis to Potential Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipentyl butanedioate, also known as dipentyl succinate or diamyl succinate, is a dialkyl ester of succinic acid that is gaining attention for its versatile properties and potential applications across various scientific disciplines. This technical guide provides a comprehensive overview of the fundamental research concerning dipentyl butanedioate, with a particular focus on its synthesis, physicochemical properties, analytical characterization, and emerging relevance in the pharmaceutical and biomedical fields. As a biodegradable and potentially biocompatible compound, dipentyl butanedioate presents an interesting scaffold for further investigation in drug delivery systems, as a plasticizer in pharmaceutical formulations, and as a research chemical to probe cellular metabolism and signaling pathways. This document aims to serve as a core resource for researchers and professionals in drug development by consolidating key technical data and outlining detailed experimental protocols.
Introduction: The Growing Significance of Succinate Esters
Succinic acid, a key intermediate in the citric acid cycle, and its derivatives are increasingly recognized for their roles beyond central metabolism.[1] Extracellular succinate can act as a signaling molecule, activating the G-protein coupled receptor SUCNR1 (also known as GPR91), which is implicated in a variety of physiological and pathological processes, including inflammation and insulin secretion.[2][3] Succinate esters, such as dipentyl butanedioate, are not only derivatives of this important metabolite but also possess unique physicochemical properties that make them attractive for various applications.
These esters are generally characterized by their low volatility, stability, and ability to act as solvents and plasticizers.[4][5] In the context of pharmaceutical sciences, there is a growing interest in biodegradable and biocompatible excipients, and aliphatic esters like dipentyl butanedioate are promising candidates.[6] Their potential use in controlled-release drug formulations and as components of prodrug strategies warrants a deeper understanding of their fundamental chemistry and biology.[7] This guide provides a detailed exploration of dipentyl butanedioate, from its molecular structure to its potential interactions within biological systems.
Physicochemical Properties of Dipentyl Butanedioate
A thorough understanding of the physicochemical properties of dipentyl butanedioate is essential for its application in research and development. These properties dictate its solubility, stability, and interactions with other molecules and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₆O₄ | [7] |
| Molecular Weight | 258.35 g/mol | [7] |
| IUPAC Name | dipentyl butanedioate | [7] |
| Synonyms | This compound, Diamyl succinate, Butanedioic acid, dipentyl ester | [7][8] |
| CAS Number | 645-69-2 | [7][8] |
| EC Number | 211-452-5 | [8] |
| Appearance | Colorless liquid (estimated) | [4] |
| Boiling Point | 300.93 °C (estimated at 760 mmHg) | [4] |
| Melting Point | -10.8 °C | [8] |
| Density | 0.969 g/cm³ | [8] |
| Flash Point | 135 °C (estimated) | [4][8] |
| Water Solubility | 4.231 mg/L at 25 °C (estimated) | [4] |
| logP (o/w) | 4.335 (estimated) | [4] |
| Refractive Index | 1.441 | [8] |
Table 1: Key Physicochemical Properties of Dipentyl Butanedioate.
Synthesis of Dipentyl Butanedioate
The most common and straightforward method for synthesizing dipentyl butanedioate is through the Fischer esterification of succinic acid with n-pentanol. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[9]
Reaction Principle: Fischer Esterification
The Fischer esterification is a reversible reaction. To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, and the water formed during the reaction is removed.[10] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water.[9]
Figure 1: Conceptual workflow of the Fischer esterification for dipentyl butanedioate synthesis.
Detailed Laboratory Synthesis Protocol
This protocol is a representative procedure for the synthesis of dipentyl butanedioate via Fischer esterification.[11][12][13][14]
Materials:
-
Succinic acid
-
n-Pentanol (1-pentanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine succinic acid and an excess of n-pentanol (e.g., a 1:4 molar ratio of acid to alcohol). If using a Dean-Stark trap, add toluene to the flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux. If using a Dean-Stark trap, collect the water that separates. Continue the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an excess of alcohol was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude dipentyl butanedioate.
-
For higher purity, the crude product can be purified by vacuum distillation.
-
Self-Validation: The purity of the synthesized dipentyl butanedioate should be assessed using analytical techniques such as GC-MS, NMR, and FTIR spectroscopy as described in the following section. The absence of starting materials and the presence of the characteristic ester peaks will confirm the success of the synthesis.
Analytical Characterization
Robust analytical methods are crucial for confirming the identity and purity of synthesized dipentyl butanedioate.
Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.[15] For dipentyl butanedioate, the following signals are expected in the ¹H and ¹³C NMR spectra:
-
¹H NMR:
-
A triplet corresponding to the terminal methyl protons (-CH₃) of the pentyl groups.
-
A multiplet for the methylene protons (-CH₂-) of the pentyl chains.
-
A triplet for the methylene protons adjacent to the ester oxygen (-O-CH₂-).
-
A singlet for the two equivalent methylene protons of the succinate backbone (-CH₂-CH₂-).
-
-
¹³C NMR:
4.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of dipentyl butanedioate will be characterized by:
-
A strong absorption band around 1735 cm⁻¹, characteristic of the C=O stretching vibration of the ester carbonyl group.
-
C-O stretching vibrations in the region of 1300-1000 cm⁻¹.
-
C-H stretching and bending vibrations from the alkyl chains.
4.1.3. Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of dipentyl butanedioate. The molecular ion peak [M]⁺ would be observed at m/z = 258. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangement.[17][18]
Figure 2: A typical analytical workflow for the characterization of synthesized dipentyl butanedioate.
Potential Applications in Drug Development
The unique properties of dipentyl butanedioate make it a compound of interest for various applications in drug development and pharmaceutical sciences.
As a Biocompatible Plasticizer
Plasticizers are added to polymers to increase their flexibility and workability.[5] In pharmaceutical formulations, such as coated tablets or transdermal patches, the choice of plasticizer is critical to ensure the stability and desired release profile of the drug.[6][19] Dialkyl succinates are being explored as safer, non-phthalate alternatives to traditional plasticizers.[12] The biocompatibility of aliphatic esters suggests that dipentyl butanedioate could be a suitable candidate for use in such formulations.[1]
Role in Controlled-Release Systems
The hydrophobic nature of dipentyl butanedioate (logP ≈ 4.3) suggests its potential use in lipid-based drug delivery systems or as a component in polymer matrices for controlled drug release. Succinate-based polyesters have been investigated for their biodegradability and biocompatibility in drug delivery applications.[1] While dipentyl butanedioate is a small molecule, it could be incorporated into formulations to modify the release kinetics of a co-formulated active pharmaceutical ingredient (API).
Prodrug Strategies
Succinate esters are a common motif used in prodrug design to enhance the solubility and bioavailability of parent drugs.[7] The ester linkage can be designed to be cleaved in vivo by esterases, releasing the active drug.[20][21][22][23] While dipentyl butanedioate itself is not a prodrug, the study of its hydrolysis and metabolic fate can provide valuable insights for the design of novel succinate-based prodrugs. The in vivo hydrolysis of dipentyl butanedioate is expected to yield succinic acid and n-pentanol, both of which have known metabolic pathways.[24][25]
Biological Relevance: Metabolism and Signaling
Upon administration, dipentyl butanedioate is expected to be hydrolyzed by esterases into succinic acid and n-pentanol. The released succinic acid can then enter the systemic circulation and participate in various biological processes.
Succinate Metabolism
Succinate is a central metabolite in the Krebs cycle, where it is oxidized to fumarate by succinate dehydrogenase (SDH). Dysregulation of succinate metabolism has been linked to several pathological conditions, including cancer and ischemia-reperfusion injury.[26][27]
Succinate Signaling via SUCNR1
Extracellular succinate can act as a signaling molecule by activating the SUCNR1 receptor.[3] SUCNR1 is a G-protein coupled receptor that, upon activation, can trigger various downstream signaling cascades, including those involving Gq and Gi proteins.[2][26] This signaling pathway has been shown to play a role in inflammation, immune cell activation, and metabolic regulation.[28] The use of succinate esters like dipentyl butanedioate in research could serve as a tool to deliver succinate to cells and study the downstream effects of SUCNR1 activation.
Figure 3: A simplified diagram of the metabolic fate of dipentyl butanedioate and subsequent succinate signaling via the SUCNR1 receptor.
Safety and Biocompatibility
The safety and biocompatibility of any compound intended for pharmaceutical use are of paramount importance. While specific toxicological data for dipentyl butanedioate is limited, information on related compounds can provide some initial insights. Aliphatic esters are generally considered to have a good safety profile.[1] However, comprehensive biocompatibility and toxicity studies would be required before considering dipentyl butanedioate for any in vivo applications.
Conclusion and Future Directions
Dipentyl butanedioate is a versatile molecule with a range of potential applications, particularly in the pharmaceutical and biomedical fields. Its properties as a biodegradable ester make it an attractive candidate for use as a biocompatible excipient. Furthermore, as a precursor to the biologically active signaling molecule succinate, it holds promise as a tool for fundamental research into cellular metabolism and signaling.
Future research should focus on several key areas:
-
Detailed Toxicological and Biocompatibility Studies: To establish a comprehensive safety profile for dipentyl butanedioate.
-
Pharmaceutical Formulation Studies: To investigate its efficacy as a plasticizer and its potential role in modifying drug release profiles in various dosage forms.
-
In Vivo Metabolic Studies: To fully elucidate the pharmacokinetic and pharmacodynamic properties of dipentyl butanedioate and its metabolites.
-
Exploration of Prodrug Applications: To design and synthesize novel succinate-based prodrugs based on the understanding of dipentyl butanedioate's properties.
This in-depth technical guide provides a solid foundation for researchers and professionals to embark on further investigations into the promising potential of dipentyl butanedioate.
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- 28. JCI - SUCNR1 regulates insulin secretion and glucose elevates the succinate response in people with prediabetes [jci.org]
Methodological & Application
Application Notes and Protocols for the Catalytic Esterification of Succinic Acid to Dipentyl Succinate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of dipentyl succinate through the catalytic esterification of succinic acid. This document outlines detailed protocols, explains the underlying chemical principles, and offers insights into process optimization and product characterization.
Introduction: The Significance of this compound
This compound, a diester of succinic acid and n-pentanol, is a valuable chemical intermediate with applications in various industries. It serves as a green solvent, a biodegradable plasticizer, and a precursor in the synthesis of more complex molecules.[1] The growing demand for sustainable and environmentally friendly chemicals has spurred interest in efficient methods for its production, particularly from bio-based succinic acid.[2]
Catalytic esterification is the most common and effective method for synthesizing this compound. This reaction involves the condensation of succinic acid with n-pentanol in the presence of an acid catalyst to form the diester and water as a byproduct. The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side are crucial for achieving high yields.[3]
This guide will explore two primary catalytic systems: homogeneous catalysis using sulfuric acid and heterogeneous catalysis using a solid acid resin, Amberlyst-15.
Reaction Mechanism: Acid-Catalyzed Esterification
The acid-catalyzed esterification of a carboxylic acid with an alcohol, often referred to as Fischer esterification, proceeds through a series of equilibrium steps. The overall mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, yields the ester and regenerates the acid catalyst.
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Application Note & Protocol: Dipentyl Succinate as a Bio-Based Plasticizer for Biodegradable Polymers
Abstract
The imperative for sustainable materials has catalyzed research into bio-based and biodegradable polymers. Polylactic acid (PLA) and polybutylene succinate (PBS) are at the forefront of this movement, offering promising alternatives to conventional plastics.[1][2] However, their inherent brittleness often limits their application scope.[3] This document provides a comprehensive guide to the application of dipentyl succinate, a bio-derived plasticizer, to enhance the flexibility and processability of these biodegradable polymers. Detailed protocols for synthesis, polymer processing, and performance evaluation are presented, underpinned by scientific principles to empower researchers in the development of next-generation sustainable materials.
Introduction: The Role of Plasticizers in Biodegradable Polymers
Biodegradable polymers like PLA and PBS are rigid materials at room temperature, a characteristic attributed to their semi-crystalline nature and strong intermolecular forces.[3] Plasticizers are low molecular weight compounds that, when incorporated into a polymer matrix, increase its flexibility, ductility, and processability. They achieve this by inserting themselves between the polymer chains, reducing intermolecular forces, and lowering the glass transition temperature (Tg).
This compound (C14H26O4) is an ester of succinic acid and pentanol.[4] Succinic acid can be renewably sourced through the fermentation of biomass, making this compound a sustainable choice for a plasticizer.[5] Its chemical structure and molecular weight are well-suited for effective plasticization of polyesters like PLA and PBS.
Key Advantages of this compound:
-
Bio-based: Can be synthesized from renewable feedstocks.[5]
-
Biodegradable: Expected to biodegrade, contributing to the overall environmental friendliness of the final product.[6][7]
-
Effective Plasticization: Demonstrates good compatibility and efficiency in reducing the Tg and improving the flexibility of biodegradable polymers.
-
Low Toxicity: Succinate esters are generally considered to have a favorable toxicological profile compared to traditional phthalate plasticizers.[8]
Synthesis of this compound: A Laboratory-Scale Protocol
The synthesis of this compound is typically achieved through the esterification of succinic acid with n-pentanol in the presence of an acid catalyst.
2.1. Materials & Equipment
-
Succinic acid
-
n-Pentanol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
2.2. Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine succinic acid, a molar excess of n-pentanol (e.g., 1:2.5 molar ratio of acid to alcohol), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% based on succinic acid). Add toluene to the flask.
-
Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be azeotropically removed with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the toluene and excess n-pentanol under reduced pressure using a rotary evaporator to yield the crude this compound. For higher purity, the product can be further purified by vacuum distillation.
2.3. Characterization
-
FTIR Spectroscopy: To confirm the formation of the ester group (C=O stretch around 1735 cm⁻¹) and the disappearance of the carboxylic acid O-H broad peak.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the synthesized this compound.
Preparation of Plasticized Biodegradable Polymer Films
This section details the solvent casting method for preparing polymer films, a common technique for laboratory-scale evaluation.
3.1. Materials & Equipment
-
Biodegradable polymer (e.g., PLA, PBS) pellets or powder
-
This compound (synthesized or commercial)
-
Dichloromethane (DCM) or Chloroform (ensure proper ventilation and safety precautions)
-
Glass Petri dishes or a flat glass plate
-
Magnetic stirrer and hot plate
-
Beakers
-
Desiccator
3.2. Film Preparation Protocol
-
Drying: Dry the polymer pellets/powder in a vacuum oven at a temperature below the polymer's Tg (e.g., 60 °C for PLA) for at least 4 hours to remove any residual moisture.
-
Dissolution:
-
Prepare a polymer solution by dissolving the dried polymer in a suitable solvent (e.g., 5% w/v PLA in DCM). Stir until the polymer is completely dissolved.
-
In a separate container, dissolve the desired amount of this compound in the same solvent. The plasticizer concentration is typically expressed as parts per hundred parts of resin (phr). For initial screening, concentrations of 10, 20, and 30 phr are recommended.
-
-
Blending: Add the plasticizer solution to the polymer solution and stir for at least 1 hour to ensure a homogeneous mixture.
-
Casting: Pour the polymer-plasticizer solution into a level glass Petri dish or onto a flat glass plate. Cover the setup with a perforated lid to allow for slow solvent evaporation.
-
Drying: Allow the solvent to evaporate slowly at room temperature for 24-48 hours in a fume hood. After the initial evaporation, transfer the films to a vacuum oven and dry at a temperature below the Tg for at least 24 hours to remove any residual solvent.
-
Storage: Store the prepared films in a desiccator to prevent moisture absorption.
Experimental Workflow for Polymer Film Preparation
Caption: Workflow for preparing plasticized polymer films via solvent casting.
Characterization of Plasticized Polymer Films
A suite of analytical techniques is employed to evaluate the effectiveness of this compound as a plasticizer.
4.1. Thermal Properties
4.1.1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc) of the polymer films.[9][10][11] A decrease in Tg is a primary indicator of effective plasticization.[12][13]
Protocol:
-
Accurately weigh 5-10 mg of the polymer film into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle for PLA would be:
-
Heat from 25 °C to 200 °C at a rate of 10 °C/min.
-
Hold at 200 °C for 2 minutes.
-
Cool from 200 °C to 25 °C at a rate of 10 °C/min.
-
Heat from 25 °C to 200 °C at a rate of 10 °C/min.
-
-
Analyze the second heating scan to determine Tg, Tm, and the enthalpy of melting (ΔHm).
-
Calculate the degree of crystallinity (Xc) using the following equation:
-
Xc (%) = (ΔHm / ΔH°m) * 100
-
Where ΔH°m is the theoretical enthalpy of melting for a 100% crystalline polymer (e.g., 93 J/g for PLA).
-
4.1.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability.[14]
Protocol:
-
Place 10-15 mg of the polymer film in a TGA crucible.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature. The onset of decomposition temperature is a key parameter for evaluating thermal stability.
4.2. Mechanical Properties
Tensile testing is performed to evaluate the effect of the plasticizer on the mechanical properties of the polymer, such as tensile strength, Young's modulus, and elongation at break.[15][16][17] An effective plasticizer will typically decrease tensile strength and Young's modulus while significantly increasing the elongation at break.
Protocol (ASTM D638 / ISO 527):
-
Cut the polymer films into dumbbell-shaped specimens using a die cutter.[18]
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.[15][16]
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[16]
-
Record the load-displacement data to generate a stress-strain curve.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
4.3. Migration and Leaching Studies
Plasticizer migration is a critical parameter, especially for applications in food packaging and medical devices.[19][20][21][22][23][24] These tests assess the tendency of the plasticizer to move out of the polymer matrix over time.
4.3.1. Gravimetric Method for Migration
Protocol:
-
Cut the plasticized polymer films into specimens of known dimensions and weigh them accurately (W_initial).
-
Place the specimens in contact with a solid absorbent material (e.g., activated carbon) or immerse them in a liquid simulant (e.g., ethanol, hexane, or distilled water, depending on the intended application).
-
Store the assembly at a controlled temperature (e.g., 40 °C) for a specified period (e.g., 7 days).
-
After the specified time, remove the films, gently wipe the surface to remove any residual simulant or absorbent, and dry them in a vacuum oven until a constant weight is achieved (W_final).
-
Calculate the percentage of plasticizer migration using the following equation:
-
Migration (%) = [(W_initial - W_final) / (W_initial * C_p)] * 100
-
Where C_p is the initial weight fraction of the plasticizer in the film.
-
4.3.2. Analytical Quantification of Leached Plasticizer
For more precise measurements, the amount of plasticizer that has leached into a liquid simulant can be quantified using analytical techniques.
Protocol:
-
Immerse a known weight and surface area of the plasticized film in a known volume of a liquid simulant.
-
Store at a controlled temperature for a defined period.
-
At specific time intervals, take an aliquot of the liquid simulant.
-
Analyze the concentration of this compound in the aliquot using techniques such as:
Plasticizer Performance Evaluation Workflow
Caption: Key characterization techniques for evaluating plasticizer performance.
Data Presentation and Interpretation
The collected data should be systematically organized to facilitate comparison and interpretation.
Table 1: Thermal Properties of this compound Plasticized PLA Films
| Plasticizer Conc. (phr) | Tg (°C) | Tm (°C) | ΔHm (J/g) | Xc (%) | Decomposition Temp. (°C) |
| 0 (Neat PLA) | |||||
| 10 | |||||
| 20 | |||||
| 30 |
Interpretation: A significant decrease in Tg with increasing plasticizer concentration indicates effective plasticization. Changes in Tm and Xc can provide insights into the plasticizer's effect on the crystalline structure of the polymer. A slight decrease in decomposition temperature is expected with the addition of a lower molecular weight plasticizer.
Table 2: Mechanical Properties of this compound Plasticized PLA Films
| Plasticizer Conc. (phr) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0 (Neat PLA) | |||
| 10 | |||
| 20 | |||
| 30 |
Interpretation: An ideal plasticizer will cause a decrease in tensile strength and Young's modulus, signifying a reduction in stiffness, and a substantial increase in elongation at break, indicating enhanced flexibility and ductility.
Conclusion
This compound presents a viable, bio-based alternative to conventional plasticizers for biodegradable polymers such as PLA and PBS. Its effective plasticizing action, coupled with its sustainable origins, aligns with the growing demand for environmentally responsible materials. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to synthesize, incorporate, and comprehensively evaluate this compound in their polymer formulations, thereby accelerating the development of innovative and sustainable products.
References
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Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level | Request PDF - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - MDPI. (2022, March 23). Retrieved January 27, 2026, from [Link]
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Synthesis, Performance Evaluation, and Plasticization Dynamics of a Dual-Green Components Flame-Retardant Plasticizer for Poly(vinyl chloride) | ACS Applied Polymer Materials - ACS Publications. (2024, September 23). Retrieved January 27, 2026, from [Link]
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Recent Approaches to the Plasticization of Poly(lactic Acid) (PLA) (A Review) - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
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A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
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Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers' - P2 InfoHouse. (n.d.). Retrieved January 27, 2026, from [Link]
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Diethyl succinate synthesis by reactive distillation | Request PDF - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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TENSILE TESTING FOR DIFFERENT TYPES OF POLYMERS - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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Leaching of phthalate acid esters from plastic mulch films and their degradation in response to UV irradiation and contrasting s - CORE. (2022, October 27). Retrieved January 27, 2026, from [Link]
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Fully Renewable, Effective, and Highly Biodegradable Plasticizer: Di-n-heptyl Succinate - American Chemical Society. (2020, July 27). Retrieved January 27, 2026, from [Link]
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Thermal Characterization of Polymers | Nexus Analytics. (n.d.). Retrieved January 27, 2026, from [Link]
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Analytical Methods for the Determination of Plasticizers in Food and Beverages | Request PDF - ResearchGate. (2025, August 10). Retrieved January 27, 2026, from [Link]
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Plasticizers Derived from Biomass Resources: A Short Review - PMC - PubMed Central. (2018, November 24). Retrieved January 27, 2026, from [Link]
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Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - Semantic Scholar. (2021, October 19). Retrieved January 27, 2026, from [Link]
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DSC Analysis of Polymers | Thermal - EAG Laboratories. (n.d.). Retrieved January 27, 2026, from [Link]
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Polylactic acid - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]
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Leaching of di-2-ethylhexyl phthalate from biodegradable and conventional microplastics and the potential risks. | Semantic Scholar. (n.d.). Retrieved January 27, 2026, from [Link]
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Characterization of Thermosets Part 20: Tensile Testing Part One - Polymer Innovation Blog. (2017, October 2). Retrieved January 27, 2026, from [Link]
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An environmentally sustainable isosorbide-based plasticizer for biodegradable poly(butylene succinate) - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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D2199 Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers - ASTM. (2021, June 24). Retrieved January 27, 2026, from [Link]
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Migration testing | Product safety of packaging. (n.d.). Retrieved January 27, 2026, from [Link]
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How to Choose the Right Plasticizer for Your Polymer Application - Patsnap Eureka. (2025, July 3). Retrieved January 27, 2026, from [Link]
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SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid - Waters Corporation. (n.d.). Retrieved January 27, 2026, from [Link]
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Mechanisms of biodegradation of dibenzoate plasticizers | Request PDF - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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PLASTICIZING OF POLYLACTIC ACID (PLA) BIOPOLYMER WITH CITRATE ESTERS - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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Polybutylene succinate - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]
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Plasticizer-Driven Modulation of Processability and Performance in HME-Based Filaments and FDM 3D-Printed Tablets - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
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Dibutyl succinate - AERU - University of Hertfordshire. (2025, October 2). Retrieved January 27, 2026, from [Link]
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Influence of plasticizers on the compostability of polylactic acid - PoliPapers. (2021, January 26). Retrieved January 27, 2026, from [Link]
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Properties of Biodegradable Films Based on Poly(butylene Succinate) (PBS) and Poly(butylene Adipate-co-Terephthalate) (PBAT) Blends - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. (n.d.). Retrieved January 27, 2026, from [Link]
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Methods for Determination of Plasticizer Migration | PDF | Chromatography - Scribd. (n.d.). Retrieved January 27, 2026, from [Link]
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Application Notes and Protocols: Dipentyl Succinate as a Bio-based Plasticizer for Polylactic Acid (PLA)
Abstract: Polylactic acid (PLA) is a leading biodegradable polymer derived from renewable resources, poised to replace petroleum-based plastics in numerous applications. However, its inherent brittleness restricts its use in applications requiring flexibility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of dipentyl succinate as a sustainable, bio-based plasticizer to enhance the ductility and performance of PLA. We will explore the theoretical underpinnings of plasticization, present detailed protocols for blend preparation and characterization, and discuss the interpretation of expected results.
Introduction: The Need for Greener Plasticizers
Polylactic acid (PLA) stands out as a highly promising biopolymer due to its excellent biocompatibility, biodegradability, high strength, and processability.[1] Derived from renewable sources like corn starch or sugarcane, PLA offers a sustainable alternative to conventional plastics, contributing to a circular economy by decomposing into H₂O and CO₂ under industrial composting conditions.[1] Despite these advantages, PLA's utility is often hampered by its low toughness and inherent brittleness, which limits its application in flexible films, packaging, and medical devices.[2]
To overcome these limitations, plasticizers are incorporated into the PLA matrix. These small molecules increase the mobility of polymer chains, thereby improving flexibility and reducing brittleness.[3] Historically, phthalate-based plasticizers have dominated the market, but their use is increasingly restricted due to health and environmental concerns.[4][5] This has spurred the development of "green" plasticizers derived from renewable feedstocks.
Succinate esters, synthesized from succinic acid—a bio-based dicarboxylic acid—are an excellent class of alternative plasticizers.[6] They are known for their biodegradability, low toxicity, and high efficiency in plasticizing polymers like PVC.[4][7][8] Dialkyl succinates with longer alkyl chains have demonstrated plasticizing properties comparable or even superior to traditional phthalates.[4] This guide focuses on This compound , a member of this family, as a promising candidate for enhancing the performance of PLA.
The Mechanism of Plasticization
Plasticization is the process of increasing the flexibility and workability of a polymer by adding a plasticizer. The fundamental principle lies in the reduction of intermolecular forces between polymer chains.
Causality of Action: Plasticizer molecules, such as this compound, are small enough to position themselves between the long, entangled PLA chains. This spacing increases the "free volume" within the polymer matrix. By separating the polymer chains, the plasticizer disrupts the strong dipole-dipole interactions and hydrogen bonds, allowing the chains to slide past one another more easily under stress. This increased segmental mobility is macroscopically observed as a decrease in stiffness and an increase in ductility. The primary indicator of effective plasticization is a significant decrease in the glass transition temperature (T_g) of the polymer.[3][9]
Caption: Mechanism of PLA plasticization by this compound (DPS).
Experimental Protocols
This section provides detailed, self-validating protocols for the preparation and comprehensive characterization of PLA/dipentyl succinate blends.
Materials and Equipment
-
Polylactic Acid (PLA): Extrusion grade (e.g., NatureWorks Ingeo™ Biopolymer 4043D).
-
This compound: Purity ≥ 99%.
-
Drying Oven/Vacuum Oven: For drying PLA pellets.
-
Twin-Screw Extruder: For melt blending.
-
Compression Molder or Film Casting Setup: For sample preparation.
-
Differential Scanning Calorimeter (DSC).
-
Thermogravimetric Analyzer (TGA).
-
Universal Testing Machine (UTM): With grips for tensile testing.
-
Scanning Electron Microscope (SEM): For morphology studies.
Protocol 1: Preparation of PLA/Dipentyl Succinate Blends via Melt Blending
This protocol describes the preparation of plasticized PLA with varying concentrations of this compound (e.g., 5, 10, 15 wt.%).
Workflow Diagram:
Caption: Workflow for preparing plasticized PLA samples.
Step-by-Step Methodology:
-
Drying: Dry the PLA pellets in a vacuum oven at 80°C for at least 4 hours.
-
Causality: PLA is susceptible to hydrolytic degradation at processing temperatures. Removing residual moisture is critical to prevent chain scission, which would otherwise lead to a significant loss of molecular weight and mechanical properties.
-
-
Pre-mixing: Prepare physical blends of the dried PLA pellets and this compound at the desired weight percentages (e.g., 95/5, 90/10, 85/15 w/w). Mix thoroughly in a sealed bag until the plasticizer has coated the pellets uniformly. A neat PLA sample (100/0) must be prepared as a control.
-
Melt Blending: Feed the mixture into a co-rotating twin-screw extruder.
-
Rationale: A twin-screw extruder provides excellent distributive and dispersive mixing, ensuring a homogenous blend of the polymer and plasticizer.
-
Typical Temperature Profile: Set a gradually increasing temperature profile from the feed zone to the die, for example: 170°C → 180°C → 190°C → 185°C.
-
Screw Speed: Use a moderate screw speed (e.g., 150-200 rpm) to ensure adequate mixing without excessive shear heating, which could degrade the polymer.
-
-
Pelletizing: Cool the extruded strand in a water bath and cut it into pellets.
-
Post-Drying: Dry the resulting pellets again (e.g., 60°C for 4 hours) to remove any moisture absorbed during the water bath cooling.
-
Sample Preparation: Use the dried, blended pellets to create test specimens. For mechanical testing, use a compression molder to press the pellets into sheets of a defined thickness (e.g., at 190°C), from which dumbbell-shaped specimens can be cut according to ASTM D638. For other analyses, films can be cast.
Protocol 2: Thermal Characterization (DSC and TGA)
A. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the effect of this compound on the glass transition (T_g), cold crystallization (T_cc), and melting (T_m) temperatures of PLA. A reduction in T_g is the primary evidence of plasticization.[9]
-
Procedure:
-
Weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat-Cool-Heat Cycle:
-
1st Heat Scan: Heat from 25°C to 200°C at a rate of 10°C/min. This erases the material's previous thermal history.
-
Cooling Scan: Cool from 200°C to 0°C at 10°C/min.
-
2nd Heat Scan: Heat from 0°C to 200°C at 10°C/min. The T_g, T_cc, and T_m are determined from this scan.
-
-
-
Data Analysis: Identify the stepwise change in the heat flow curve for T_g, the exothermic peak for T_cc, and the endothermic peak for T_m.
B. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the plasticized PLA and to check for any mass loss associated with the plasticizer at processing temperatures.
-
Procedure:
-
Place 10-15 mg of the sample into a TGA crucible.
-
Heat the sample from 30°C to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
-
Data Analysis: Determine the onset temperature of degradation (T_onset), typically defined as the temperature at which 5% mass loss occurs.
Protocol 3: Mechanical Property Analysis (Tensile Testing)
-
Objective: To quantify the effect of this compound on the stiffness, strength, and ductility of PLA.
-
Standard: Follow ASTM D638 for tensile properties of plastics.
-
Procedure:
-
Condition the dumbbell-shaped specimens at standard conditions (23°C, 50% relative humidity) for at least 40 hours.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the Universal Testing Machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and displacement data. Test at least five specimens for each formulation.
-
-
Data Analysis: From the resulting stress-strain curve, calculate:
-
Tensile Strength (MPa): The maximum stress the material can withstand.
-
Young's Modulus (GPa): The slope of the initial linear portion of the curve, representing stiffness.
-
Elongation at Break (%): The percentage increase in length at the point of fracture, representing ductility.
-
Protocol 4: Biodegradation and Migration Assessment
A. Soil Burial Biodegradation Test
-
Objective: To assess the effect of the plasticizer on the biodegradability of PLA.
-
Standard: Based on ISO 17556, which measures degradation by evolved carbon dioxide.[10] A simpler gravimetric method is described here.
-
Procedure:
-
Prepare rectangular film samples (e.g., 2 cm x 2 cm) and dry them to a constant weight (W_initial).
-
Bury the samples in a container with active compost soil at a depth of 5-10 cm. Maintain the soil moisture at ~50% and the temperature at composting conditions (e.g., 58°C).[11]
-
Retrieve triplicate samples at regular intervals (e.g., 15, 30, 60, 90 days).
-
Gently clean the retrieved samples with distilled water to remove soil, dry them to a constant weight (W_final), and analyze their surface with SEM for signs of erosion and microbial attack.[12]
-
-
Data Analysis: Calculate the percentage of weight loss: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.
B. Plasticizer Migration Test
-
Objective: To determine the permanence of this compound within the PLA matrix, a critical factor for food contact and medical applications.
-
Standard: Adapted from ASTM D1239 for resistance to chemical extraction.[13]
-
Procedure:
-
Prepare and weigh film samples of a known surface area (W_initial).
-
Immerse the samples in a solvent relevant to the intended application (e.g., distilled water, ethanol, or a food simulant like olive oil) at a controlled temperature (e.g., 40°C).
-
After a set period (e.g., 24 hours or 10 days), remove the samples, gently wipe them dry, and re-weigh them (W_final).
-
-
Data Analysis: Calculate the percentage of weight loss, which corresponds to the amount of plasticizer that has leached out.
Expected Results and Data Interpretation
The incorporation of this compound is expected to systematically alter the properties of PLA. The following tables summarize the anticipated trends based on studies of similar succinate plasticizers.
Table 1: Expected Thermal Properties of PLA/Dipentyl Succinate Blends
| Property | Neat PLA | 5% DPS | 10% DPS | 15% DPS | Rationale / Citation |
| Glass Transition Temp. (T_g), °C | ~60 | ~52 | ~45 | ~38 | Linear decrease with plasticizer content indicates good miscibility and efficiency.[3][9] |
| Cold Crystallization Temp. (T_cc), °C | ~110 | ~100 | ~95 | ~90 | Increased chain mobility allows for crystallization at a lower temperature. |
| Melting Temp. (T_m), °C | ~170 | ~168 | ~167 | ~165 | Slight depression of T_m is common with the addition of plasticizers.[14] |
| Degradation Onset Temp. (T_onset), °C | ~330 | ~325 | ~320 | ~315 | A slight decrease in thermal stability may be observed. |
Table 2: Expected Mechanical Properties of PLA/Dipentyl Succinate Blends
| Property | Neat PLA | 5% DPS | 10% DPS | 15% DPS | Rationale / Citation |
| Young's Modulus (GPa) | ~3.5 | ~2.8 | ~2.0 | ~1.3 | Plasticizer reduces stiffness by separating polymer chains. |
| Tensile Strength (MPa) | ~60 | ~50 | ~42 | ~35 | A decrease in strength is a typical trade-off for increased flexibility.[15] |
| Elongation at Break (%) | ~5 | ~20 | ~100 | >200% | A dramatic increase in ductility is the primary goal of plasticization.[15] |
Conclusion and Future Perspectives
This compound holds significant promise as a bio-based, effective plasticizer for polylactic acid. By following the detailed protocols in this guide, researchers can systematically prepare and characterize PLA/dipentyl succinate blends. The expected outcomes—a significant reduction in glass transition temperature and a dramatic increase in elongation at break—would confirm its efficacy in transforming brittle PLA into a flexible and versatile material. This modification expands PLA's potential use in high-value applications, including flexible packaging, biomedical devices, and consumer goods.
Future work should focus on long-term aging studies to assess the stability of the plasticized material, detailed toxicological evaluations for specific applications, and optimization of formulations with other additives to create advanced, sustainable polymer systems.
References
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Elsiwi, B. M., et al. (2021). Fully Renewable, Effective, and Highly Biodegradable Plasticizer: Di-n-heptyl Succinate. ACS Sustainable Chemistry & Engineering. [Link]
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Sikorska, W., et al. (2021). Poly(Glycerol Succinate) as an Eco-Friendly Component of PLLA and PLCL Fibres towards Medical Applications. Materials (Basel). [Link]
-
Wu, F., et al. (2024). Poly(ethylene succinate-co-lactic acid) as a Multifunctional Additive for Modulating the Miscibility, Crystallization, and Mechanical Properties of Poly(lactic acid). ACS Omega. [Link]
-
Carbonell-Verdu, A., et al. (2018). Mechanical and thermal properties of poly(lactic acid) plasticized with dibutyl maleate and fumarate isomers: Promising alternatives as biodegradable plasticizers. Polymer Degradation and Stability. [Link]
- CN102093219A - Method for synthesizing succinyl succinic dialkyl ester.
-
Sikora, M., et al. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Molecules. [Link]
-
Graczyk, P., et al. (2022). Dielectric, Thermal and Mechanical Properties of l,d-Poly(Lactic Acid) Modified by 4′-Pentyl-4-Biphenylcarbonitrile and Single Walled Carbon Nanotube. Materials (Basel). [Link]
-
Le Digabel, F., et al. (2021). Tailoring Biodegradability of Poly(Butylene Succinate)/Poly(Lactic Acid) Blends With a Deep Eutectic Solvent. Frontiers in Materials. [Link]
-
Adamus, G., et al. (2015). Enzymatic synthesis of an electrospinnable poly(butylene succinate-co-dilinoleic succinate) thermoplastic elastomer. RSC Advances. [Link]
-
Stuart, J. A., et al. (2021). Succinate-based plasticizers: Effect of plasticizer structure on the mechanical and thermal performance of poly(vinyl chloride) plastic formulations. Journal of Applied Polymer Science. [Link]
-
Ljungberg, N., & Wesslén, B. (2005). The effects of plasticizers on the dynamic mechanical and thermal properties of poly(lactic acid). Journal of Applied Polymer Science. [Link]
-
Sikora, M., et al. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Semantic Scholar. [Link]
-
Zhang, Y., et al. (2023). Biodegradable Polylactic Acid and Its Composites: Characteristics, Processing, and Sustainable Applications in Sports. Polymers (Basel). [Link]
-
Semiczek, K., et al. (2024). Biodegradable Polymer Composites Based on Poly(butylene succinate) Copolyesters and Wood Flour. International Journal of Molecular Sciences. [Link]
-
Milliken Chemical. The Role of Diethyl Succinate in Modern Polymer and Coating Formulations. [Link]
-
Elsiwi, B. M., et al. (2021). Poly(vinyl chloride) plasticized with mixtures of succinate di-esters - Synthesis and characterization. Polymer Engineering & Science. [Link]
-
Valdes, A., et al. (2023). Recent Advances in Thermoplastic Starch (TPS) and Biodegradable Polyester Blends: A Review of Compatibilization Strategies and Bioactive Functionalities. Polymers (Basel). [Link]
-
Pena-Pereira, F., & Namieśnik, J. (2019). Use of Deep Eutectic Solvents in Polymer Chemistry–A Review. Molecules. [Link]
-
Bocz, K., et al. (2016). Combined effects of plasticizers and D-lactide content on the mechanical and morphological behavior of polylactic acid. Journal of Applied Polymer Science. [Link]
-
Nagy, A., et al. (2023). Long-term biodegradability of Poly-Lactic Acid (PLA) in soil by measuring carbon dioxide evolution in a closed system. Research Square. [Link]
-
Roquette. BIOSUCCINIUM® in Phthalate-Free Plasticizers. [Link]
-
Al-Malaika, S., et al. (2020). Thermal Insulation and Mechanical Properties of Polylactic Acid (PLA) at Different Processing Conditions. Polymers (Basel). [Link]
-
Stuart, J. A., et al. (2015). Aqueous leaching of di-2-ethylhexyl phthalate and "green" plasticizers from poly(vinyl chloride). Journal of Vinyl and Additive Technology. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Combined effects of plasticizers and D-lactide content on the mechanical and morphological behavior of polylactic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
Application Note: Performance Evaluation of Dipentyl Succinate as a Bio-based Plasticizer for Polyvinyl Chloride (PVC)
Here is the requested content:
Abstract
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic, but its inherent rigidity necessitates the use of plasticizers for applications requiring flexibility.[1] For decades, phthalate-based plasticizers like di(2-ethylhexyl) phthalate (DEHP) have dominated the market. However, growing health and environmental concerns regarding their toxicity and persistence have spurred intensive research into safer, sustainable alternatives.[2][3] This application note provides a comprehensive technical guide for researchers and industry professionals on the performance of dipentyl succinate, a promising bio-based plasticizer derived from renewable resources.[4][5] We will detail its mechanism of action and provide validated, step-by-step protocols for preparing PVC blends and evaluating their mechanical, thermal, and permanence properties. The data presented herein demonstrates that succinate esters are not only less toxic but also exhibit performance characteristics, particularly in migration resistance, that can be superior to traditional phthalates.[4][6]
Introduction: The Imperative for Greener Plasticizers
The utility of flexible PVC spans countless applications, from medical devices and toys to cable insulation and flooring.[1] This flexibility is achieved by incorporating plasticizers, small molecules that integrate into the polymer matrix. They work by disrupting the strong intermolecular forces between PVC chains, thereby increasing the free volume and lowering the glass transition temperature (Tg), which transforms the material from a rigid solid into a soft, pliable substance.
// Invisible edges for alignment edge[style=invis, constraint=true]; P1 -> P4; P3 -> P6; } .dot Caption: Mechanism of PVC plasticization by this compound.
Succinate esters, which can be synthesized from bio-based succinic acid, represent a leading class of green plasticizers.[4][7] They are recognized for their low toxicity, effective plasticization, and enhanced biodegradability.[2][5][7] Studies have shown that the performance of succinate diesters is closely linked to their molecular structure, particularly the length of the alcohol-derived alkyl chains.[2][3][4] Longer chains tend to increase plasticizing efficiency up to a saturation point.[3] this compound, with its C5 linear alkyl chains, offers a balanced profile of compatibility and performance, making it an excellent candidate for replacing DEHP.
Performance Benchmarks: this compound vs. Phthalates
When evaluating a new plasticizer, it is crucial to compare its performance against the industry standard. This compound and related succinate esters consistently demonstrate properties that are comparable or superior to DEHP.
Table 1: Comparative Performance Data of Succinate-Plasticized PVC vs. DEHP-Plasticized PVC
| Performance Metric | This compound Blends (Typical) | DEHP Blends (Typical) | Significance & Rationale |
| Tensile Strength | ~19 MPa (at 50 phr)[4][6] | 20-25 MPa | Indicates the material's ability to withstand pulling forces. Succinates provide comparable strength. |
| Elongation at Break | ~250% (at 50 phr)[4][6] | 250-350% | Measures flexibility. Succinates achieve excellent elongation, indicating high plasticizing efficiency. |
| Glass Transition (Tg) | Lower than DEHP at equivalent concentrations[8] | Baseline | A lower Tg signifies greater plasticizing efficiency, as less plasticizer is needed to achieve the same flexibility. |
| Thermal Stability (T5%) | 227-261 °C[4][9] | ~250 °C | The temperature at 5% weight loss. Succinates are stable well above typical PVC processing temperatures. |
| Migration Loss | Up to 70% lower than DEHP[4][6][9] | Baseline | Lower migration is critical for product safety (especially in medical/food contact) and material durability. |
| Biodegradability | High; rapid kinetics[5][7] | Low | A key environmental advantage, reducing the long-term impact of the material. |
Experimental Design and Protocols
This section provides detailed, self-validating protocols for the preparation and comprehensive evaluation of PVC/dipentyl succinate blends. The causality behind key steps is explained to ensure a deep understanding of the process.
Protocol 3.1: Preparation of PVC/Dipentyl Succinate Blends
Rationale: This protocol ensures a homogenous distribution of the plasticizer and stabilizer within the PVC matrix, which is critical for consistent and reliable test results. A two-roll mill is used to apply both heat and shear, facilitating the fusion of the components into a uniform compound.
Materials:
-
PVC Resin (Suspension grade, K-value 65-70)
-
This compound (Plasticizer)
-
DEHP (Control Plasticizer)
-
Thermal Stabilizer (e.g., Calcium/Zinc stearate)
-
High-speed mixer
-
Two-roll mill with heating capabilities
-
Hydraulic press with heated platens
-
Molding frame (e.g., 150 x 150 x 1 mm)
Procedure:
-
Formulation: Prepare formulations based on parts per hundred resin (phr). A typical starting point is 40-60 phr of plasticizer.
-
Sample: 100 phr PVC, 50 phr this compound, 2 phr Ca/Zn Stabilizer
-
Control: 100 phr PVC, 50 phr DEHP, 2 phr Ca/Zn Stabilizer
-
-
Dry Blending: Accurately weigh and combine the PVC resin and stabilizer in a high-speed mixer. Mix for 2-3 minutes until a uniform powder is achieved.
-
Plasticizer Addition: While mixing, slowly add the pre-weighed this compound (or DEHP for the control) to the powder blend. Continue mixing for an additional 5-7 minutes until the liquid is fully absorbed and the mixture appears as a free-flowing powder (dry blend).
-
Melt Compounding:
-
Preheat the two-roll mill to 165 ± 5 °C.
-
Create a narrow gap between the rolls and slowly add the dry blend. The material will begin to fuse and form a band around the front roll.
-
Continuously cut and fold the sheet on the mill for 8-10 minutes to ensure complete homogenization. The final sheet should be smooth and uniform in appearance.
-
-
Sheet Formation: Carefully remove the compounded PVC sheet from the mill.
-
Compression Molding:
-
Preheat the hydraulic press to 175 °C.
-
Cut the milled sheet into pieces and place them into the molding frame, ensuring complete coverage.
-
Place the mold into the press and apply low pressure for 3 minutes to preheat the material.
-
Increase the pressure to 10 MPa and hold for 5 minutes.
-
Turn off the heat and cool the mold under pressure using circulating water until it reaches room temperature.
-
Remove the molded sheet. This sheet will be used to cut specimens for all subsequent tests.
-
Protocol 3.2: Evaluation of Mechanical Properties
Rationale: Mechanical properties define the material's response to physical stress. Tensile strength and elongation directly reflect the plasticizer's ability to impart flexibility, while hardness measures the material's resistance to indentation.
Procedure:
-
Specimen Preparation: Using a die cutter, cut dumbbell-shaped specimens from the molded sheets according to ASTM D638 (for rigid/semi-rigid plastics) or ASTM D882 (for thin sheeting).
-
Tensile Testing (ASTM D638/D882):
-
Condition specimens for at least 24 hours at 23 ± 2 °C and 50 ± 5% relative humidity.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount a specimen in the grips of a universal testing machine.
-
Apply a constant rate of extension (e.g., 50 mm/min) until the specimen fractures.
-
Record the maximum load (for tensile strength) and the extension at break (for elongation). Test at least five specimens per formulation.
-
-
Hardness Testing (ASTM D2240):
-
Use a Shore A durometer for flexible PVC.
-
Stack several layers of the molded sheet to achieve a minimum thickness of 6 mm.
-
Press the durometer foot firmly onto the specimen surface and record the reading after a 1-second delay.
-
Take at least five readings at different locations on the sample.
-
Protocol 3.3: Thermal Analysis
Rationale: Thermal analysis reveals the effect of the plasticizer on the polymer's behavior at different temperatures. DSC is used to determine the Tg, a direct indicator of plasticizing efficiency. TGA measures thermal stability, ensuring the material can withstand processing and service temperatures without degrading.
Procedure:
-
Differential Scanning Calorimetry (DSC) for Tg (ASTM D3418):
-
Accurately weigh 5-10 mg of the PVC blend into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample from room temperature to 120 °C at a rate of 20 °C/min to erase thermal history.
-
Cool the sample to -50 °C at 20 °C/min.
-
Heat the sample again from -50 °C to 120 °C at 10 °C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.
-
-
Thermogravimetric Analysis (TGA) for Stability (ASTM E1131):
-
Weigh 10-15 mg of the PVC blend into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from 30 °C to 600 °C at a rate of 20 °C/min under a nitrogen or air atmosphere.
-
Record the sample weight as a function of temperature. The onset of degradation and the temperature at 5% weight loss (T5%) are key indicators of thermal stability.
-
Protocol 3.4: Assessment of Plasticizer Permanence
Rationale: A plasticizer's permanence is its ability to remain within the polymer matrix over time and under stress. Low migration and volatility are essential for maintaining material properties and ensuring consumer safety.
Procedure:
-
Solvent Leaching Test (modified from ASTM D1239):
-
Cut and weigh a 50 x 50 mm specimen from the molded sheet (Winitial).
-
Fully immerse the specimen in a solvent (e.g., hexane, ethanol, or soapy water, depending on the target application) at a specified temperature (e.g., 23 °C) for 24 hours.
-
Remove the specimen, gently pat it dry with a lint-free cloth, and allow it to air dry for 2 hours.
-
Weigh the specimen again (Wfinal).
-
Calculate the percent weight loss: [(W_initial - W_final) / W_initial] * 100.
-
-
Volatility Test (ASTM D1203):
-
Cut a circular specimen (60 mm diameter) and weigh it (Winitial).
-
Place the specimen in a dish containing activated carbon, ensuring a 5 mm layer of carbon both above and below the specimen.
-
Place the dish in an oven at 70 °C for 24 hours.
-
Remove the specimen, allow it to cool, carefully clean off any carbon particles, and reweigh (Wfinal).
-
Calculate the percent weight loss due to volatility.
-
Data Interpretation and Troubleshooting
-
Successful Plasticization: A significant decrease in Tg, a reduction in hardness, and an increase in elongation at break compared to unplasticized PVC confirm effective plasticization.
-
High Performance: When comparing this compound to the DEHP control, look for a comparable or lower Tg, similar mechanical properties, and significantly lower weight loss in the leaching and volatility tests.
-
Troubleshooting:
-
Specks or Gels in Molded Sheet: Indicates poor mixing or insufficient compounding time/temperature. Re-evaluate Protocol 3.1.
-
Brittle Samples: May result from insufficient plasticizer concentration or plasticizer incompatibility/exudation. Check for a greasy surface on the molded sheets.
-
Inconsistent Results: Ensure all test specimens are cut from the same area of the sheet and are properly conditioned before testing.
-
Conclusion
This compound stands out as a high-performance, bio-based plasticizer for flexible PVC applications. Its excellent plasticizing efficiency, good thermal stability, and superior migration resistance make it a viable and environmentally responsible alternative to traditional phthalates.[4][9][10] The protocols outlined in this note provide a robust framework for researchers and developers to validate the performance of this compound in their specific PVC formulations, facilitating the transition to safer and more sustainable materials.
References
-
K. Fenollar, O., et al. (2022). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. MDPI. [Link]
-
Request PDF. (2023). Poly(vinyl chloride) plasticized with succinate esters: Synthesis and characterization. ResearchGate. [Link]
-
Halloran, M. (2022). Evaluation of succinate-based plasticizers for poly(vinyl chloride). eScholarship@McGill. [Link]
-
Request PDF. (n.d.). Succinate-based plasticizers: Effect of plasticizer structure on the mechanical and thermal performance of poly(vinyl chloride) plastic formulations. ResearchGate. [Link]
-
Request PDF. (2013). Poly(vinyl chloride) plasticized with mixtures of succinate di-esters - Synthesis and characterization. ResearchGate. [Link]
-
Lozoya-García, M. R., et al. (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. ACS Applied Materials & Interfaces. [Link]
-
Request PDF. (2021). Evaluation of the effects of biobased plasticizers on the thermal and mechanical properties of poly(vinyl chloride). ResearchGate. [Link]
-
Alam, M. A., & Park, K. (2019). Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride). Polymers. [Link]
-
Lozoya-García, M. R., et al. (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. National Institutes of Health. [Link]
-
Gryglewicz, G., et al. (2024). New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids. National Institutes of Health. [Link]
-
Fenollar, O., et al. (2022). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. PubMed. [Link]
-
Mysliborski, M., et al. (2024). Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. RSC Advances. [Link]
-
Fenollar, O., et al. (2022). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. National Institutes of Health. [Link]
-
Request PDF. (n.d.). Migrability of PVC plasticizers. ResearchGate. [Link]
-
ASTM International. (2019). D2383 Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions. ASTM International. [Link]
-
Request PDF. (2018). Fully Renewable, Effective, and Highly Biodegradable Plasticizer: Di-n-heptyl Succinate. ResearchGate. [Link]
-
Infinita Lab. (n.d.). ASTM D3291 Test for PVC. Infinita Lab. [Link]
-
Zhang, Y., et al. (2023). A highly stable bio-based plasticizer constructed from renewable acids for plasticizing and enhancing the optical properties of poly(vinyl chloride). New Journal of Chemistry. [Link]
-
Wilson, M. P. (2009). A Brief Overview of Theories of PVC Plasticization and Methods Used to Evaluate PVC-Plasticizer Interaction. ResearchGate. [Link]
-
Gao, C., et al. (n.d.). Migration resistance and volatility resistance of the plasticized PVC. ResearchGate. [Link]
-
Basterretxea, F. J., & Mijangos, C. (n.d.). Fourier transform infrared Spectroscopy in the study of the interaction between PVC and plasticizers. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Esterification Reactions for Dipentyl Succinate
Welcome to the technical support center for the synthesis of dipentyl succinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the esterification of succinic acid with pentanol. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the Fischer esterification of succinic acid to form this compound are a common issue primarily stemming from the reversible nature of the reaction.[1] The accumulation of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, hydrolyzing the ester.[1]
Core Causality & Strategic Solutions:
-
Equilibrium Limitation: The fundamental principle governing this reaction is Le Chatelier's principle. The presence of water, a product, will inhibit the forward reaction.
-
Solution 1: Excess Alcohol: A straightforward and effective strategy is to use a large excess of pentanol.[1][2] This shifts the equilibrium towards the product side. Often, using the alcohol as the solvent is a practical approach.
-
Solution 2: Water Removal: Actively removing water as it forms is a highly effective method to drive the reaction to completion.[2] This is commonly achieved using a Dean-Stark apparatus, where an azeotrope of an immiscible solvent (like toluene or cyclohexane) and water is distilled off, with the water being collected in the trap.[2][3][4]
-
-
Insufficient Catalyst Activity: The esterification reaction is acid-catalyzed.[5] An inadequate amount or inactive catalyst will result in a slow or incomplete reaction.
-
Solution: Ensure you are using a sufficient amount of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). Typically, a catalytic amount (1-5 mol%) is sufficient. For solid acid catalysts like Amberlyst resins, ensure they are properly activated and not poisoned.[6]
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: Ensure the reaction is heated to a temperature that allows for a reasonable reaction rate and efficient water removal if using a Dean-Stark trap. The reflux temperature of the chosen solvent will dictate the reaction temperature.
-
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The primary side product in the synthesis of this compound is the monoester, monopentyl succinate.[1] Depending on the reaction conditions, other side products may also form.
Side Product Identification and Mitigation:
-
Monopentyl Succinate: This is an intermediate in the reaction. Its presence in the final product indicates an incomplete reaction.
-
Mitigation: The strategies to improve the yield of the diester (see Q1) will also minimize the amount of monoester. Driving the reaction to completion by using excess pentanol and removing water is crucial.
-
-
Dipentyl Ether: Under strong acidic conditions and high temperatures, pentanol can undergo self-condensation to form dipentyl ether.
-
Mitigation: While some ether formation may be unavoidable, using the minimum effective amount of acid catalyst and avoiding excessively high temperatures can help reduce this side reaction.
-
-
Succinic Anhydride: Dehydration of succinic acid can lead to the formation of succinic anhydride, especially at elevated temperatures.[1]
-
Mitigation: Ensure the reaction temperature is appropriate for esterification and not excessively high to favor anhydride formation.
-
A visual representation of the main reaction and potential side reactions is provided below.
Caption: Reaction pathway for this compound synthesis and common side reactions.
Q3: How can I effectively monitor the progress of my esterification reaction?
A3: Monitoring the reaction is crucial to determine when it has reached completion and to avoid unnecessary heating that could lead to side product formation. Several analytical techniques can be employed.
Reaction Monitoring Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Thin Layer Chromatography (TLC) | Separation based on polarity. | Fast, simple, and requires minimal sample. | Primarily qualitative. |
| Gas Chromatography (GC) | Separation of volatile compounds. | Quantitative, can detect volatile side products. | Requires a GC instrument, samples need to be clean. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Quantitative, suitable for non-volatile compounds. | Requires an HPLC instrument and method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the chemical environment of nuclei. | Provides structural information, can be quantitative. | Requires an NMR spectrometer, more complex data analysis. |
| Infrared (IR) Spectroscopy | Detection of functional groups. | Can track the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester. | Less precise for quantification compared to chromatography. |
Practical TLC Monitoring: A simple and effective method is to use TLC. Spot the reaction mixture alongside the starting materials (succinic acid and pentanol). The disappearance of the succinic acid spot (which will likely have a low Rf value) and the appearance of a new, less polar spot for this compound (higher Rf) indicates the reaction is progressing. The reaction is complete when the succinic acid spot is no longer visible.
In-Depth Troubleshooting Guide
Issue: Difficulty in Purifying the Crude this compound
Problem: After the reaction, the work-up and purification steps are yielding an impure product, or the purification process is inefficient.
Root Cause Analysis and Step-by-Step Solutions:
-
Presence of Unreacted Succinic Acid: Succinic acid is a solid with low solubility in many organic solvents, making its removal challenging.
-
Solution: Aqueous Base Wash: After the reaction, dilute the crude mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Repeat the wash until no more CO₂ evolution is observed.
-
-
Presence of Unreacted Pentanol: Pentanol has a relatively high boiling point, making its removal by simple evaporation difficult.
-
Solution 1: Aqueous Washes: Pentanol has some water solubility. Washing the organic layer with water or brine can help remove some of the excess pentanol.
-
Solution 2: Vacuum Distillation: If a significant amount of pentanol remains, it can be removed by vacuum distillation. This compound has a much higher boiling point than pentanol, allowing for their separation.
-
-
Emulsion Formation During Work-up: The presence of both acidic and alcoholic functional groups can lead to the formation of emulsions during aqueous washes, making phase separation difficult.
-
Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
A typical purification workflow is illustrated below:
Caption: A standard workflow for the purification of this compound.
Experimental Protocol: Fischer Esterification of Succinic Acid with Pentanol
This protocol outlines a standard procedure for the synthesis of this compound using a Dean-Stark apparatus.
Materials:
-
Succinic acid
-
1-Pentanol
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add succinic acid (1.0 eq), 1-pentanol (2.5-3.0 eq), and toluene (to facilitate azeotropic removal of water).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, or until TLC analysis indicates the consumption of succinic acid.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.
Characterization Data
Expected Spectroscopic Data for this compound:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons of the pentyl groups, a multiplet for the methylene protons of the pentyl chains, a triplet for the methylene protons adjacent to the ester oxygen, and a singlet for the methylene protons of the succinate backbone.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the methylene carbon adjacent to the ester oxygen, and the various carbons of the pentyl chains and the succinate backbone.
-
IR Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretch in the region of 1750-1735 cm⁻¹ and C-O stretching bands.[8][9] The broad O-H stretch of the carboxylic acid starting material should be absent in the final product.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Esterification. (n.d.). Chemguide. [Link]
-
Dean–Stark apparatus. (2023). In Wikipedia. [Link]
-
Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. (2017). Periodica Polytechnica Chemical Engineering. [Link]
-
Diethyl succinate synthesis by reactive distillation. (2012). ResearchGate. [Link]
-
IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary. [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. [Link]
-
Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (2006). Journal of Chemical Education. [Link]
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- 9. spectroscopyonline.com [spectroscopyonline.com]
Catalyst selection and optimization for Dipentyl succinate synthesis
Welcome to the technical support center for the synthesis of dipentyl succinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the catalytic synthesis of this compound. Our goal is to equip you with the knowledge to navigate the complexities of this esterification reaction, ensuring high yield, purity, and reproducibility in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of catalysts and initial reaction setup for this compound synthesis.
Q1: What are the most common types of catalysts for synthesizing this compound?
A1: The synthesis of this compound, a dialkyl succinate, is typically achieved through the esterification of succinic acid with pentanol. This reaction can be catalyzed by several types of catalysts, each with its own advantages and disadvantages:
-
Homogeneous Acid Catalysts: Traditional choices include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). These are effective and low-cost but can lead to corrosion issues and are difficult to separate from the reaction mixture, often requiring neutralization and generating waste.
-
Heterogeneous Solid Acid Catalysts: These are environmentally friendly alternatives that are easily separable and reusable.[1][2] Examples include:
-
Ion-exchange resins: Amberlyst-70 is a strong cation exchange resin that has shown effectiveness in esterification reactions.[3][4]
-
Zeolites and Clays: Materials like H⁺-zeolite β and cation-exchanged montmorillonite clays (e.g., Al³⁺-mont) can be highly active and selective.
-
Sulfated Zirconia and other supported acids: These offer high thermal stability and acidity.
-
-
Enzymatic Catalysts (Lipases): Lipases, such as Candida antarctica lipase B (CALB), offer high selectivity under mild reaction conditions, minimizing byproduct formation.[5][6] However, they can be more expensive and may have lower thermal stability compared to chemical catalysts.
-
Ionic Liquids (ILs): Acidic ionic liquids can act as both catalyst and solvent, potentially leading to high yields and easy product separation.[7] They are often recyclable, contributing to a greener process.[8]
Q2: What is the underlying mechanism for the acid-catalyzed synthesis of this compound?
A2: The acid-catalyzed synthesis of this compound from succinic acid and pentanol follows the Fischer esterification mechanism. This is a reversible, acid-catalyzed nucleophilic acyl substitution. The key steps are:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates one of the carbonyl oxygens of succinic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by pentanol: A molecule of pentanol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton transfer: A proton is transferred from the attacking pentanol moiety to one of the hydroxyl groups of the tetrahedral intermediate.
-
Elimination of water: A molecule of water, a good leaving group, is eliminated, reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated to yield the monoester and regenerate the acid catalyst.
-
Repeat for the second carboxylic acid group: The process is repeated on the other carboxylic acid group of the monoester to form this compound.
The reversibility of this reaction is a critical factor to manage for achieving high yields.[9][10]
Q3: How does the chain length of pentanol affect the esterification reaction compared to shorter-chain alcohols?
A3: The use of a longer-chain alcohol like pentanol can influence the esterification reaction in several ways compared to methanol or ethanol:
-
Steric Hindrance: Longer alkyl chains can increase steric hindrance around the hydroxyl group, which may lead to a slower reaction rate.
-
Miscibility: The miscibility of pentanol with the reaction medium and the catalyst can differ from that of shorter-chain alcohols, potentially affecting reaction kinetics.
-
Water Removal: The higher boiling point of pentanol can be advantageous for reaction temperature but may require more efficient water removal techniques, such as a Dean-Stark apparatus, to drive the equilibrium towards product formation.[9]
Q4: What are the typical starting molar ratios of pentanol to succinic acid?
A4: To drive the reversible esterification reaction towards the formation of this compound, an excess of one of the reactants is typically used. In most cases, pentanol is used in excess as it can also serve as a solvent. A common starting point for the molar ratio of alcohol to dicarboxylic acid is in the range of 2:1 to 6:1. For dialkyl succinates, a molar ratio of 4:1 (alcohol to acid) has been reported to give high yields.[7] The optimal ratio should be determined experimentally for your specific catalyst and reaction conditions.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Diagnostic Check | Proposed Solution | Scientific Rationale |
| Incomplete Reaction (Equilibrium Limitation) | Analyze a sample of the reaction mixture by GC, HPLC, or NMR to check for the presence of unreacted succinic acid and monopentyl succinate. | 1. Increase the excess of pentanol: Try increasing the molar ratio of pentanol to succinic acid (e.g., from 4:1 to 6:1).2. Efficiently remove water: Use a Dean-Stark trap or a setup that allows for the continuous removal of water formed during the reaction.[9] | The Fischer esterification is a reversible reaction.[9] According to Le Chatelier's principle, removing one of the products (water) or increasing the concentration of a reactant (pentanol) will shift the equilibrium towards the formation of the desired ester. |
| Catalyst Deactivation/Insufficiency | If using a solid catalyst, check for changes in its physical appearance (e.g., color change, fouling). For liquid catalysts, ensure the correct concentration was used. | 1. Increase catalyst loading: Incrementally increase the amount of catalyst (e.g., from 1 wt% to 5 wt% for solid catalysts).2. Regenerate or replace the catalyst: For solid catalysts, follow the manufacturer's regeneration protocol or use a fresh batch.[1] | The catalyst provides the acidic sites necessary for the reaction to proceed at a reasonable rate. Insufficient active sites will result in a slow or incomplete reaction. Solid catalysts can become deactivated by the adsorption of impurities or byproducts. |
| Suboptimal Reaction Temperature | Monitor the reaction temperature to ensure it is stable and at the desired level. | Optimize the reaction temperature: For most acid catalysts, temperatures between 80°C and 140°C are effective. For enzymatic catalysts like CALB, lower temperatures (e.g., 60-80°C) are typically used to prevent denaturation.[11] Conduct small-scale experiments at different temperatures to find the optimum. | Reaction rates generally increase with temperature. However, excessively high temperatures can lead to side reactions or catalyst degradation. Enzymatic catalysts have an optimal temperature range for their activity. |
Problem 2: Formation of Impurities and Byproducts
Possible Causes & Solutions
| Possible Cause | Diagnostic Check | Proposed Solution | Scientific Rationale |
| Presence of Monopentyl Succinate | Analyze the product mixture using GC, HPLC, or NMR to identify and quantify the monoester. | 1. Increase reaction time: Allow the reaction to proceed for a longer duration to ensure the complete conversion of the monoester to the diester.2. Increase reaction temperature (within limits): A moderate increase in temperature can enhance the rate of the second esterification step. | The formation of the diester occurs in a stepwise manner. Insufficient reaction time or suboptimal conditions may lead to the accumulation of the intermediate monoester. |
| Formation of Dipentyl Ether (from pentanol) | Look for unexpected peaks in your GC or NMR analysis that correspond to dipentyl ether. | Use a milder catalyst or lower reaction temperature: Strong acid catalysts at high temperatures can promote the dehydration of alcohols to form ethers.[3] Consider using a more selective catalyst like an enzyme or a solid acid with controlled acidity. | This side reaction is more prevalent with strong mineral acids and at elevated temperatures. Optimizing the catalyst and reaction conditions can minimize this unwanted pathway. |
| Thermal Degradation of Reactants or Products | Observe any charring or darkening of the reaction mixture. | Lower the reaction temperature: If degradation is suspected, reduce the reaction temperature and potentially increase the reaction time or catalyst loading to compensate. | Succinic acid and its esters can undergo degradation at very high temperatures, leading to the formation of colored impurities and a reduction in yield. |
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes & Solutions
| Possible Cause | Diagnostic Check | Proposed Solution | Scientific Rationale |
| Emulsion Formation During Workup | The formation of a stable emulsion between the organic and aqueous layers during extraction. | 1. Add a saturated brine solution: Washing with a saturated NaCl solution can help to break emulsions by increasing the ionic strength of the aqueous phase.2. Use a different solvent for extraction: If using a common solvent like diethyl ether, try a less polar solvent. | Emulsions can form due to the presence of unreacted carboxylic acid acting as a surfactant. The choice of extraction solvent and the ionic strength of the aqueous phase can significantly impact phase separation. |
| Incomplete Removal of Catalyst | If using a homogeneous catalyst, check the pH of the product after washing. For solid catalysts, ensure complete filtration. | 1. Thorough washing: For homogeneous catalysts, wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) until the aqueous layer is neutral or slightly basic, followed by washing with water.2. Efficient filtration: For heterogeneous catalysts, use a fine filter paper or a sintered glass funnel to ensure complete removal of the solid catalyst. | Residual acid catalyst can catalyze the reverse reaction (hydrolysis) during storage or further processing, leading to a decrease in product purity and yield over time. |
Section 3: Experimental Protocols and Workflows
General Protocol for Catalyst Screening in this compound Synthesis
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (for azeotropic water removal), add succinic acid (1 equivalent).
-
Addition of Reactants and Catalyst: Add pentanol (4 equivalents) and the catalyst to be screened (e.g., 5 wt% of the succinic acid mass).
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 120°C) with vigorous stirring.
-
Monitoring: Collect small aliquots of the reaction mixture at regular intervals (e.g., every hour) and analyze them by GC or HPLC to monitor the conversion of succinic acid and the formation of monopentyl and this compound.
-
Termination and Workup: Once the reaction has reached completion (or after a predetermined time), cool the mixture to room temperature. If a solid catalyst was used, filter it off. If a homogeneous catalyst was used, proceed with an aqueous workup (e.g., washing with sodium bicarbonate solution and then water).
-
Analysis: Analyze the final product for yield and purity.
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Section 4: Catalyst Comparison
The choice of catalyst significantly impacts the efficiency, selectivity, and environmental footprint of this compound synthesis. The following table provides a comparative overview of common catalyst types.
| Catalyst Type | Typical Reaction Conditions | Advantages | Disadvantages | Recyclability |
| Sulfuric Acid | 80-140°C, atmospheric pressure | Low cost, high activity | Corrosive, difficult to separate, waste generation | Not recyclable |
| Amberlyst 70 | 80-130°C, atmospheric pressure | Easy to separate, reusable | Lower thermal stability than inorganic solids, potential for leaching | Good, can be regenerated[3] |
| Zeolites/Clays | 100-160°C, atmospheric pressure | High thermal stability, shape selectivity, reusable | Can have mass transfer limitations, may require higher temperatures | Excellent, can be regenerated by calcination |
| Candida antarctica Lipase B (CALB) | 40-80°C, atmospheric or reduced pressure | High selectivity, mild conditions, biodegradable | Higher cost, lower thermal stability, potential for enzyme denaturation | Good, especially when immobilized[5] |
| Acidic Ionic Liquids | 70-120°C, atmospheric pressure | High activity, can act as solvent, often recyclable | Higher cost, potential toxicity of some ILs | Good, can be separated and reused[7][8] |
References
-
Efficient and green synthesis of dimethyl succinate via palladium-catalyzed acetylene dicarbonylation assisted by methanedisulfonic acid under ambient conditions. (2026). ResearchGate. [Link]
-
Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. (2021). Semantic Scholar. [Link]
- Synthesis method of dimethyl succinylsuccinate. (2020).
-
Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. (2022). MDPI. [Link]
- Process for the synthesis of dialkyl succinylsuccinate esters and their conversion to dialkyl 2,5-diarylamino-3,6-dihydroterepht. (1990).
-
Esterification of succinic anhydride to di-(p-cresyl) succinate over M-montmorillonite clay catalysts. (2004). CORE. [Link]
-
Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon. (2023). MDPI. [Link]
- Preparation method for dimethyl succinylo succinate (DMSS). (2012).
-
Diethyl succinate synthesis by reactive distillation. (2020). ResearchGate. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Urban waste upcycling to a recyclable solid acid catalyst for converting levulinic acid platform molecules into high-value products. (2023). Biofuel Research Journal. [Link]
-
Kinetics of mixed succinic acid/acetic acid esterification with Amberlyst 70 ion exchange resin as catalyst. (2012). FAO AGRIS. [Link]
-
Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. (2018). National Institutes of Health. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Removal of Divalent Cations from Produced Water and Its Impact on Rheological Properties and Proppant Settling Velocity. (2024). MDPI. [Link]
-
Candida antarctica Lipase B-Catalyzed Synthesis of Poly(butylene succinate): Shorter Chain Building Blocks Also Work. (2006). ACS Publications. [Link]
- Process for preparing succinic acid or derivative thereof. (1973).
-
The Impacts of Land Use Changes on Water Yield and Water Conservation Services in Zhangjiakou, Beijing’s Upstream Watershed, China. (2023). MDPI. [Link]
-
Fischer Esterification. (n.d.). Chemistry Steps. [Link]
-
Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. (2021). National Institutes of Health. [Link]
-
Magnetic-responsive solid acid catalysts for esterification. (2023). National Institutes of Health. [Link]
-
Candida antarctica lipase B-catalyzed synthesis of poly(butylene succinate): shorter chain building blocks also work. (2006). PubMed. [Link]
-
Kinetics of mixed succinic acid/acetic acid esterification with Amberlyst 70 ion exchange resin as catalyst. (2012). ResearchGate. [Link]
-
Effect of carbon chain length on esterification of carboxylic acids with methanol using acid catalysis. (2019). ResearchGate. [Link]
-
Diethyl Succinate Production. (n.d.). Thermodynamic Properties Facility. [Link]
-
Production of solid acid catalyst using waste cigarette filters for esterification. (2024). ResearchGate. [Link]
-
Reactive Distillation for Esterification of Bio-based Organic Acids. (2006). Michigan State University. [Link]
-
Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications. (2020). RSC Publishing. [Link]
-
esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]
-
Fischer Esterification | Mechanism + Easy TRICK! (2024). YouTube. [Link]
-
Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. (2024). Frontiers. [Link]
-
5.310 (F19) Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare. [Link]
- Method for synthesizing succinyl succinic dialkyl ester. (2011).
-
In Silico Design of Engineering Optimization via OptHandle for Effective Synthesis of Adipic Acid Precursor, α-Aminoadipate. (2023). MDPI. [Link]
-
Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. (2015). MDPI. [Link]
-
Kinetics of mixed succinic acid/acetic acid esterification with Amberlyst 70 ion exchange resin as catalyst. (2012). Elsevier. [Link]
-
Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. (2020). American University of Ras Al Khaimah. [Link]
-
Fischer Esterification Practice Questions & Answers. (n.d.). Pearson. [Link]
-
Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. (2020). National Institutes of Health. [Link]
-
Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. (1992). Semantic Scholar. [Link]
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Improved Succinate Production by Metabolic Engineering. (2015). National Institutes of Health. [Link]
-
SODIUM DIPENTYL SULFOSUCCINATE. (n.d.). gsrs. [Link]
-
Solid acids and their use as environmentally friendly catalysts in organic synthesis. (1998). SciSpace. [Link]
-
Synthesis and evaluation of sulfosuccinate-based surfactants as counterions for hydrophobic ion pairing. (2021). ResearchGate. [Link]
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (2021). MDPI. [Link]
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Technical Support Center: Scaling Up the Production of Dipentyl Succinate
Welcome to the comprehensive technical support guide for the scaled-up production of dipentyl succinate. This resource is meticulously designed for researchers, chemists, and production managers engaged in the synthesis of this versatile ester. Here, we delve into the practical challenges and scientific principles underpinning the successful and efficient scale-up of this compound production, moving beyond theoretical outlines to provide actionable, field-tested advice. Our focus is on ensuring process robustness, product purity, and operational safety.
Foundational Principles: The Fischer-Speier Esterification
The industrial synthesis of this compound is predominantly achieved through the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of succinic acid with n-pentanol.
Reaction:
Succinic Acid + 2 n-Pentanol ⇌ this compound + 2 Water
The reaction is reversible, and therefore, its successful progression to a high yield of the desired ester hinges on effectively shifting the equilibrium to the right. This is typically accomplished by removing water as it is formed and/or using an excess of one of the reactants, usually the less expensive one, which in this case is often n-pentanol.[1][2]
Troubleshooting Guide: From Lab Bench to Pilot Plant
Scaling up a chemical synthesis process invariably presents challenges that may not be apparent at the laboratory scale. This section addresses common issues encountered during the scale-up of this compound production in a question-and-answer format.
Q1: Our reaction yield has significantly dropped upon moving to a larger reactor, and the reaction time has increased. What are the likely causes?
A1: This is a classic scale-up issue often attributable to two main factors: inefficient water removal and inadequate mixing.
-
Inefficient Water Removal: At a larger scale, the surface area-to-volume ratio of your reactor decreases, which can make the removal of water less efficient if relying solely on distillation. The accumulation of water will drive the equilibrium back towards the starting materials, reducing your yield.[1][2]
-
Solution: Employ a Dean-Stark trap or a similar apparatus designed for azeotropic removal of water. Toluene is a common entrainer used for this purpose.[1] Ensure the condenser is adequately sized for the larger volume of vapor.
-
-
Inadequate Mixing: In a larger reactor, achieving homogeneous mixing of the reactants and catalyst is more challenging. Poor mixing can lead to localized temperature gradients and concentration differences, resulting in slower reaction rates and the formation of byproducts.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor, turbine) and that the stirring speed is optimized for the viscosity and volume of the reaction mixture. Baffles within the reactor can also improve mixing efficiency.
-
Q2: We are observing a darkening of the reaction mixture at the scaled-up level, which was not prominent in our lab-scale experiments. What could be the reason?
A2: Darkening of the reaction mixture, often referred to as charring, is typically a sign of side reactions occurring at elevated temperatures.
-
Probable Cause: The use of strong acid catalysts like sulfuric acid at high temperatures can promote dehydration of the alcohol (n-pentanol) to form ethers (dipentyl ether) or alkenes, along with other degradation products.[3] This issue is exacerbated in larger reactors where "hot spots" can develop due to less efficient heat dissipation.
-
Solution:
-
Catalyst Choice: Consider using a milder, solid acid catalyst such as an acidic ion-exchange resin (e.g., Amberlyst-15) or p-toluenesulfonic acid (p-TsOH). These can often be used under less harsh conditions and are easier to remove from the reaction mixture.[4]
-
Temperature Control: Implement precise temperature control using a jacketed reactor with a reliable heating/cooling system. A gradual temperature ramp-up can also prevent overheating.
-
Catalyst Loading: Ensure you are not using an excessive amount of catalyst, as this can increase the rate of side reactions.
-
-
Q3: During the work-up, we are struggling with the separation of the organic and aqueous layers. What can be done to improve this?
A3: Emulsion formation is a common problem during the aqueous work-up of esterification reactions, especially at a larger scale where agitation is more vigorous.
-
Probable Causes:
-
The presence of unreacted succinic acid and the acid catalyst can contribute to emulsion formation.
-
Vigorous mixing during the neutralization and washing steps.
-
-
Solutions:
-
Brine Wash: After the initial neutralization with a base like sodium bicarbonate solution, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions.
-
Controlled Agitation: During the washing steps, use gentle agitation to mix the layers without creating a stable emulsion.
-
Allow Sufficient Settling Time: Ensure adequate time for the layers to separate cleanly. In some cases, a slight warming of the mixture can aid in breaking the emulsion.
-
Q4: Our final product has a persistent acidic odor, even after distillation. How can we remove this?
A4: A residual acidic odor indicates the presence of unreacted succinic acid or the acid catalyst that has carried over during distillation.
-
Probable Cause: Incomplete neutralization during the work-up.
-
Solution:
-
Thorough Neutralization: Ensure the crude product is thoroughly washed with a dilute base (e.g., 5% sodium bicarbonate solution) until the aqueous layer is no longer acidic (test with pH paper). Multiple washes may be necessary.
-
Final Water Wash: After the base wash, a final wash with deionized water will help to remove any remaining salts.
-
Efficient Distillation: When performing the final vacuum distillation, ensure good separation between the forerun (which may contain residual pentanol and water) and the main product fraction.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal molar ratio of n-pentanol to succinic acid?
A: To drive the equilibrium towards the formation of this compound, it is common to use a molar excess of n-pentanol. A molar ratio of n-pentanol to succinic acid in the range of 2.5:1 to 4:1 is often effective.[5] A 10-fold excess of alcohol has been shown to achieve yields as high as 97% in some Fischer esterifications.[1]
Q: What are the recommended catalysts and their typical loadings?
A:
| Catalyst | Typical Loading (w/w of succinic acid) | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | 1-3% | Inexpensive, highly active | Corrosive, can cause charring, difficult to remove |
| p-Toluenesulfonic Acid (p-TsOH) | 2-5% | Less corrosive than H₂SO₄, solid | More expensive than H₂SO₄ |
| Acidic Ion-Exchange Resins | 10-20% | Easily filtered off, reusable | Lower activity, may require higher temperatures |
Q: What are the typical reaction temperatures and times?
A: Reaction temperatures typically range from 110-140°C. The reaction is usually monitored by measuring the amount of water collected in the Dean-Stark trap or by analyzing the reaction mixture for the disappearance of succinic acid (e.g., by measuring the acid value). Reaction times can vary from 4 to 12 hours depending on the scale, catalyst, and temperature.
Q: How can I monitor the progress of the reaction?
A: The most common method for monitoring the progress of an esterification reaction is to measure the acid value of the reaction mixture. The acid value is a measure of the amount of carboxylic acid present. As the reaction proceeds, the acid value will decrease. The reaction is considered complete when the acid value reaches a constant, low value. A patent for a similar ester, diethyl succinate, suggests stopping the reaction when the acid value is between 10-15 mg KOH/g.[6]
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a heating/cooling system, and a Dean-Stark apparatus connected to a condenser with succinic acid (1.0 molar equivalent) and n-pentanol (3.0 molar equivalents).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.05 molar equivalents) to the mixture.
-
Reaction: Begin stirring and heat the mixture to reflux (approximately 120-130°C). Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected or the acid value of the reaction mixture is below a predetermined limit.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
5% aqueous sodium bicarbonate solution (2 x 0.5 volume of organic layer)
-
Deionized water (1 x 0.5 volume of organic layer)
-
Saturated sodium chloride solution (1 x 0.5 volume of organic layer)
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the excess n-pentanol under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.
-
Analytical Methods for Quality Control
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of this compound and identifying any volatile impurities such as residual n-pentanol or byproducts like dipentyl ether.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the formation of the ester by the presence of a strong C=O stretching band around 1735 cm⁻¹ and the disappearance of the broad O-H stretch of the carboxylic acid.
-
Acid Value Titration: This method is used to quantify the amount of residual succinic acid in the final product.
Visualization of the Production Workflow
Caption: Workflow for the scaled-up production of this compound.
Safety and Handling
-
Succinic Acid: Causes serious eye damage.[7][8][9] Wear appropriate eye protection. In case of contact with eyes, rinse cautiously with water for several minutes.
-
n-Pentanol: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acid Catalysts (Sulfuric Acid, p-TsOH): Corrosive and can cause severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.
-
General Precautions: The overall process should be conducted in a well-ventilated area, away from ignition sources. Emergency eyewash and shower stations should be readily accessible. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]
-
ResearchGate. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. ResearchGate. [Link]
-
ResearchGate. (2012, March 22). Diethyl succinate synthesis by reactive distillation. ResearchGate. [Link]
- Google Patents. (n.d.). CN111747871A - Production process of surfactant dioctyl sodium sulfosuccinate.
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Wikipedia. (2023, December 28). Fischer–Speier esterification. Wikipedia. [Link]
- Google Patents. (n.d.). CN101323566A - Preparation method of diethyl succinate.
-
PubChem. (n.d.). Diamyl Sodium Sulfosuccinate. PubChem. [Link]
-
ResearchGate. (2017). Parallel Quantitation of Salt Dioctyl Sodium Sulfosuccinate (DOSS) and Fingerprinting Analysis of Dispersed Oil in Aqueous Samples. ResearchGate. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Succinic acid. Carl ROTH. [Link]
- Google Patents. (n.d.). US5958744A - Succinic acid production and purification.
- Google Patents. (n.d.). CN103342638B - Preparation method of dibutyl succinate.
-
Semantic Scholar. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Purification process for succinic acid produced by fermentation. ResearchGate. [Link]
-
ResearchGate. (2018). Current Developments in Esterification Reaction: A Review on Process and Parameters. ResearchGate. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Succinic acid. Chemos GmbH & Co.KG. [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2023). Gas Chromatography-Mass Spectrometry and In vitro Ethnopharmacological Investigations of the Solvent Ethyl Acetate Extract of Urtica. Journal of Pharmacognosy and Phytochemistry. [Link]
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- 6. CN101323566A - Preparation method of diethyl succinate - Google Patents [patents.google.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. chemos.de [chemos.de]
- 9. westliberty.edu [westliberty.edu]
Technical Support Center: Enhancing the Thermal Stability of Dipentyl Succinate Plasticized Polymers
Welcome to the technical support center dedicated to addressing the challenges associated with the thermal stability of polymers plasticized with dipentyl succinate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this bio-based plasticizer and encountering issues related to thermal degradation during their experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you optimize your formulations and achieve desired material performance.
Part 1: Fundamentals of Thermal Degradation in this compound Plasticized Polymers
Understanding the underlying mechanisms of thermal degradation is the first step toward effective troubleshooting. This compound, a succinate ester, is gaining traction as an environmentally friendly alternative to traditional phthalate plasticizers in polymers like polyvinyl chloride (PVC) and various biopolymers.[1][2] However, like all organic materials, it is susceptible to degradation at elevated temperatures.
Q1: What are the primary mechanisms of thermal degradation for polymers plasticized with this compound?
The thermal degradation of this compound plasticized polymers is a complex process involving the breakdown of both the polymer matrix and the plasticizer. For the plasticizer itself, the primary degradation pathways for poly(alkylene succinate)s are β-hydrogen bond scission and, to a lesser extent, homolytic scission.[3] In the context of a polymer matrix like PVC, the degradation is often initiated by dehydrochlorination of the PVC, which can be accentuated by certain metal chlorides that act as Lewis acids.[4] The presence of the ester groups in this compound can also be a point of thermal instability, potentially leading to chain scission and the formation of smaller, more volatile molecules.[5]
Q2: How does the structure of this compound influence its thermal stability?
The thermal stability of succinate-based plasticizers is influenced by the length of the alkyl chains.[6][7] While this compound offers a good balance of plasticizing efficiency and low migration, its linear alkyl chains can be susceptible to oxidative degradation at high temperatures. The ester linkages are also potential sites for thermal cleavage.
Part 2: Common Issues and Troubleshooting
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Discoloration (e.g., yellowing) of the polymer upon heating. | 1. Thermo-oxidative degradation of the polymer or plasticizer.2. Dehydrochlorination in PVC, leading to conjugated double bonds. | 1. Incorporate a primary antioxidant (e.g., hindered phenols) to scavenge free radicals.[8]2. Add a secondary antioxidant (e.g., phosphites) to decompose hydroperoxides.[9]3. For PVC, use a mixed metal stabilizer system (e.g., Ba/Zn or Ca/Zn carboxylates) to neutralize HCl.[4] |
| Brittleness or loss of flexibility after thermal processing. | 1. Loss of plasticizer due to volatilization at high temperatures.2. Chain scission of the polymer backbone.[5][8] | 1. Optimize processing temperature and time to minimize plasticizer loss.2. Consider using a higher molecular weight succinate-based plasticizer with lower volatility.3. Incorporate thermal stabilizers that prevent polymer chain degradation.[10] |
| Unexpected weight loss observed in Thermogravimetric Analysis (TGA). | 1. Evaporation of the this compound plasticizer.2. Early onset of thermal decomposition of the polymer-plasticizer blend. | 1. Confirm the boiling point of this compound and correlate with the initial weight loss temperature in TGA.2. Introduce thermal stabilizers to delay the onset of degradation.[11]3. Evaluate the compatibility between the polymer and plasticizer; poor compatibility can lead to phase separation and earlier volatilization of the plasticizer. |
| Inconsistent melt flow or processing behavior. | 1. Inhomogeneous mixing of the plasticizer and polymer.2. Thermal degradation during processing, altering the melt viscosity. | 1. Improve mixing efficiency through optimized screw design in extrusion or longer blending times.2. Add processing aids or lubricants to improve melt homogeneity.3. Incorporate thermal stabilizers to maintain consistent melt properties during processing.[10] |
Part 3: Advanced Stabilization Strategies
For applications requiring enhanced thermal stability, the incorporation of specific additives is crucial. This section details various types of stabilizers and provides a general protocol for their evaluation.
Types of Thermal Stabilizers
-
Primary Antioxidants (Radical Scavengers): These compounds, typically hindered phenols, donate a hydrogen atom to reactive radical species, neutralizing them and terminating the degradation chain reaction.[12]
-
Secondary Antioxidants (Hydroperoxide Decomposers): Organophosphites and thioesters are common examples. They work by converting hydroperoxides, which are unstable and can initiate further degradation, into more stable, non-radical products.[12]
-
Acid Scavengers: In polymers like PVC, where acidic byproducts (e.g., HCl) can catalyze degradation, acid scavengers are essential. Metal soaps (e.g., calcium stearate, zinc stearate) and epoxidized soybean oil (ESBO) are widely used.[4][11] ESBO can also act as a co-plasticizer.
-
Metal Deactivators: These additives chelate metal ions that can otherwise accelerate thermo-oxidative degradation.[12]
Synergistic Effects
Often, a combination of stabilizers provides the most effective protection. A classic example is the synergistic effect between primary and secondary antioxidants, where the secondary antioxidant helps to regenerate or protect the primary one.[12] For PVC, a mixture of alkaline earth and covalent metal carboxylates can be highly effective; the alkaline earth carboxylate regenerates the active covalent metal carboxylate and neutralizes the destructive covalent metal chloride.[4]
Part 4: Experimental Protocols and Visualization
To effectively troubleshoot and improve the thermal stability of your this compound plasticized polymer, a systematic experimental approach is necessary.
Experimental Protocol: Evaluating the Efficacy of Thermal Stabilizers
-
Formulation Preparation:
-
Dry the polymer resin to remove any residual moisture.
-
Prepare a masterbatch of the this compound plasticizer.
-
Accurately weigh and pre-blend the polymer, plasticizer, and various thermal stabilizers at different concentrations.
-
-
Melt Compounding:
-
Process the blends using a laboratory-scale internal mixer or a twin-screw extruder.
-
Ensure consistent processing parameters (temperature profile, screw speed, residence time) for all formulations to allow for direct comparison.
-
-
Sample Preparation:
-
Compression mold or injection mold the compounded material into standardized test specimens (e.g., plaques, tensile bars).
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): This is a fundamental technique to assess thermal stability by measuring the weight loss of a material as a function of temperature.[13][14][15][16]
-
Heat a small sample (5-10 mg) from room temperature to approximately 600 °C at a controlled heating rate (e.g., 10 or 20 °C/min) under an inert (nitrogen) or oxidative (air) atmosphere.
-
Determine the onset temperature of degradation (Tonset) and the temperature at which 5% or 10% weight loss occurs (T5% or T10%). Higher values indicate improved thermal stability.
-
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature, providing information on transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[13][17] Changes in these properties can indicate the effectiveness of the plasticizer and the impact of stabilizers.
-
-
Mechanical Testing:
-
Perform tensile tests on the prepared specimens to evaluate properties such as tensile strength, elongation at break, and Young's modulus. Compare these properties before and after thermal aging to assess the retention of mechanical performance.
-
-
Colorimetric Analysis:
-
Use a spectrophotometer or colorimeter to quantify any color changes (e.g., yellowness index) after thermal exposure.
-
Visualization of Degradation and Stabilization
The following diagrams illustrate the conceptual pathways of polymer degradation and the intervention points for stabilizers.
Caption: General mechanism of polymer degradation and points of stabilizer intervention.
Caption: Experimental workflow for improving thermal stability.
Part 5: Frequently Asked Questions (FAQs)
Q3: Can the processing conditions themselves improve the thermal stability of the final product?
Yes, to some extent. Techniques like reactive extrusion can enhance the thermal stability of polymer blends by improving the dispersion of components and increasing viscosity.[18] Optimizing processing temperatures and minimizing residence time can also reduce the extent of thermal degradation that occurs during manufacturing.
Q4: Are there any "green" or bio-based thermal stabilizers that are compatible with this compound?
The field of bio-based additives is growing. Some research explores the use of natural antioxidants and epoxidized vegetable oils as thermal stabilizers.[11][12] For instance, epoxidized soybean oil not only acts as a plasticizer and acid scavenger in PVC but is also derived from a renewable resource.
Q5: How do I differentiate between plasticizer evaporation and polymer degradation in a TGA curve?
This can be challenging as the temperature ranges can overlap. Typically, the evaporation of a small molecule like a plasticizer will occur at a lower temperature and may appear as a more gradual weight loss. Polymer degradation is often a more rapid weight loss event at a higher temperature. Running a TGA on the pure this compound can help identify its volatilization temperature. Additionally, techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) can definitively identify the molecules being evolved at different temperatures.[3][19]
Q6: My polymer is a bioplastic like PLA. Are the stabilization strategies the same as for PVC?
While the fundamental principles of stabilization are similar (e.g., scavenging radicals), the specific chemistry differs. For polyesters like PLA, thermal degradation often proceeds through chain scission via hydrolysis (if moisture is present) and β-scission.[3] Therefore, while antioxidants are still beneficial, additives that inhibit hydrolytic degradation, such as carbodiimides, can also be very effective. The use of acid scavengers may also be relevant as acidic end groups in PLA can catalyze degradation.
References
-
Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. (2022). MDPI. Available at: [Link]
-
Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022). MDPI. Available at: [Link]
-
Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (2022). MDPI. Available at: [Link]
-
Thermal Stabilizer for BOPET. (n.d.). GreenPoint. Available at: [Link]
-
Stabilizing Effect of Biobased Additives on the Thermal Degradation of PVC. (n.d.). SciSpace. Available at: [Link]
-
Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. (2022). PMC - NIH. Available at: [Link]
-
Succinate‐based plasticizers: Effect of plasticizer structure on the mechanical and thermal performance of poly(vinyl chloride) plastic formulations. (n.d.). ResearchGate. Available at: [Link]
-
Evaluation of succinate-based plasticizers for poly(vinyl chloride). (2022). eScholarship@McGill. Available at: [Link]
-
Thermal analysis | Polymer Chemistry Class Notes. (n.d.). Fiveable. Available at: [Link]
-
Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. (2023). ACS Applied Materials & Interfaces. Available at: [Link]
-
Poly(vinyl chloride) plasticized with succinate esters: Synthesis and characterization. (n.d.). ResearchGate. Available at: [Link]
-
Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride). (2019). Kinam Park. Available at: [Link]
-
Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Polymer Resources. Available at: [Link]
-
Succinate metabolism and its regulation of host-microbe interactions. (2023). PubMed Central - NIH. Available at: [Link]
-
Understanding Thermogravimetric Testing of Plastics. (n.d.). XRF Scientific. Available at: [Link]
-
Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites. (2023). MDPI. Available at: [Link]
-
Fully Renewable, Effective, and Highly Biodegradable Plasticizer: Di- n -heptyl Succinate. (n.d.). ResearchGate. Available at: [Link]
-
How to study the thermal properties of polymers and plastics ?. (2025). SETARAM. Available at: [Link]
-
Ester Formation, Oxidation & Reduction. (2011). YouTube. Available at: [Link]
-
Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022). Semantic Scholar. Available at: [Link]
-
TGA curves of PVC and internally plasticzied PVC materials. (n.d.). ResearchGate. Available at: [Link]
-
Polymer stabilizer. (n.d.). Wikipedia. Available at: [Link]
-
Thermal degradation mechanism of poly(ethylene succinate) and poly(butylene succinate): Comparative study. (n.d.). ResearchGate. Available at: [Link]
-
Thermogravimetric analysis for the characterization and comparative analysis of polyvinyl chloride (PVC) wall panel. (n.d.). MATEC Web of Conferences. Available at: [Link]
-
Effect of phthalate esters on energy coupling and succinate oxidation in rat liver mitochondria. (n.d.). PubMed. Available at: [Link]
-
Resolving the “Thick-Wall Challenge” in Haematococcus pluvialis: From Metabolic Reprogramming to Clinical Translation. (n.d.). MDPI. Available at: [Link]
-
Thermogravimetric Testing of Plastic. (2025). AZoM. Available at: [Link]
-
Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries. Available at: [Link]
-
A highly stable bio-based plasticizer constructed from renewable acids for plasticizing and enhancing the optical properties of poly(vinyl chloride). (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Thermogravimetric Analysis of Rigid PVC and Animal-Origin Bio-Composite. (2024). Semantic Scholar. Available at: [Link]
-
LYRM protein. (n.d.). Wikipedia. Available at: [Link]
-
Thermal Analysis of Polymers and Plastics. (n.d.). Intertek. Available at: [Link]
-
Mechanisms of biodegradation of dibenzoate plasticizers. (n.d.). ResearchGate. Available at: [Link]
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Technical Support Center: Strategies for Reducing Dipentyl Succinate Migration from PVC
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Polyvinyl Chloride (PVC) formulations. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the migration of Dipentyl Succinate, a common plasticizer. Our goal is to equip you with the foundational knowledge, practical strategies, and validated protocols to effectively control plasticizer migration in your experiments, ensuring the stability, safety, and performance of your PVC-based materials.
Section 1: Foundational Knowledge - Understanding the "Why"
This section addresses the fundamental principles of plasticizer migration, providing the necessary context for troubleshooting and mitigation.
FAQ: What is plasticizer migration and why is this compound used?
Plasticizer migration is the physical movement of plasticizer molecules from the polymer matrix to the surface or into a contacting substance (e.g., a solvent, foodstuff, or biological fluid)[1]. These molecules are not chemically bound to the PVC chains but are interspersed among them to impart flexibility and softness[2][3]. Without plasticizers, PVC would remain a rigid material[2].
The migration process can lead to several undesirable outcomes:
-
Deterioration of Material Properties: Loss of plasticizer causes the PVC to become brittle, shrink, and crack[4][5].
-
Contamination: The leached plasticizer can contaminate adjacent materials, packaged contents, or biological systems[3].
-
Adhesive and Coating Failure: Migration to the surface can interfere with adhesives and coatings, causing delamination[2][4].
This compound, like other succinate esters, is part of a class of "green" or bio-based plasticizers derived from renewable resources like succinic acid[6][7]. They are often considered alternatives to traditional phthalate plasticizers (like DEHP or DOP) due to concerns about the potential health risks associated with phthalates[3]. The goal is to achieve the desired flexibility with improved stability and lower toxicity.
FAQ: What are the key mechanisms driving the migration of this compound from PVC?
The migration of a plasticizer like this compound is a multi-step physical process, not a chemical reaction. It is governed by principles of diffusion and mass transfer. The process can be broken down into three primary stages[8]:
-
Bulk Diffusion: Plasticizer molecules move from the interior (bulk) of the PVC matrix to the material's surface. This movement is driven by the concentration gradient and the thermal motion of the molecules.
-
Surface Exchange & Interfacial Transport: Once at the surface, the plasticizer molecules can partition into the external medium it is in contact with (e.g., a liquid or another solid).
-
Convective Removal: The external medium (if it is a fluid) can then carry the plasticizer away from the surface, maintaining the concentration gradient and encouraging further diffusion from the bulk.
Caption: The three-stage process of plasticizer migration from PVC.
FAQ: Which factors have the most significant impact on the rate of migration?
Several interconnected factors influence the rate at which this compound will migrate. Understanding these is critical for designing robust experiments and formulations.
-
Plasticizer Properties: The molecular weight and structure of the plasticizer are paramount. Larger molecules with higher molecular weights diffuse more slowly[1][4]. Highly branched plasticizers also show reduced migration as they become physically entangled within the PVC polymer chains[1]. Polymeric plasticizers, due to their very large size, have excellent migration resistance[4].
-
Temperature: Higher temperatures increase the kinetic energy of both the plasticizer molecules and the PVC chains, accelerating diffusion and migration rates[3][4].
-
Contact Medium: The type of substance in contact with the PVC is a major driver. Migration is significantly higher into non-polar solvents like oils, gasoline, heptane, or isooctane compared to polar media like water[4][8]. The solubility of the plasticizer in the contact medium dictates the partitioning rate.
-
Plasticizer Concentration: In general, a higher initial concentration of plasticizer within the PVC matrix leads to a greater driving force for migration[4].
Section 2: Troubleshooting Guide - Diagnosing High Migration
Q: We're observing unexpectedly high levels of this compound leaching in our experiments. What are the primary suspects?
When troubleshooting high migration, it's essential to systematically evaluate the formulation, processing, and experimental conditions. The following workflow can help pinpoint the root cause.
Caption: A decision workflow for troubleshooting high plasticizer migration.
Section 3: Mitigation Strategies - Proactive Control of Migration
Reducing migration can be approached by modifying the bulk material or treating its surface.
3.1 PVC Formulation & Additives
The most fundamental approach is to engineer the PVC compound for higher plasticizer retention.
-
Select Higher Molecular Weight Plasticizers: This is the simplest strategy. For succinates, moving from dibutyl to dipentyl to dioctyl succinate would generally decrease migration due to the increasing molecular weight[9]. Polymeric plasticizers, such as poly(butylene succinate), offer superior migration resistance because their large size severely restricts their mobility within the PVC matrix[4][10].
-
Use Secondary Plasticizers or Synergistic Blends: Sometimes, a mixture of plasticizers can have a synergistic effect that reduces overall migration compared to a single plasticizer system[11]. For example, combining this compound with a small amount of a larger polymeric plasticizer can help anchor the smaller molecules.
-
Incorporate Fillers: Adding inert micro- or nano-fillers like calcium carbonate or chitin nanofibrils can create a more tortuous path for the plasticizer molecules to travel, effectively slowing down the diffusion process[12]. These fillers act as physical barriers within the polymer matrix.
3.2 Advanced Surface Modification Techniques
Surface engineering provides powerful methods to control migration at the interface without altering the bulk properties of the PVC[8]. These techniques focus on creating a barrier in the outermost micron layers of the material.
-
Irradiation Cross-linking: Exposing the PVC surface to energy sources like UV radiation or argon plasma can break chemical bonds and cause the polymer chains at the surface to cross-link[8][13]. This creates a denser, tighter network that physically traps the plasticizer molecules. Treatment with argon plasma has been shown to reduce plasticizer migration by as much as 95%[13].
-
Chemical Grafting and Fluorination: This involves chemically modifying the PVC surface. Grafting functional polymer chains (like zwitterionic chains) can create interactions (e.g., hydrogen bonds) with the plasticizer, increasing local viscosity and reducing diffusion[8]. Fluorination alters the surface energy, which can lower the driving force for the plasticizer to partition into certain contacting fluids[8].
-
Barrier Film Deposition (PECVD): Plasma-Enhanced Chemical Vapor Deposition (PECVD) and similar techniques can be used to deposit a very thin, dense, and highly effective barrier film (like silica-based coatings) onto the PVC surface[8].
-
Solution Coatings: Applying a liquid coating that subsequently cures or solidifies is a versatile strategy. Options include UV-curable acrylate topcoats, hybrid sol-gel coatings that form an inorganic-organic network, and self-assembling films from proteins or polysaccharides[8]. These create a distinct barrier layer that is impermeable to the plasticizer[1].
Section 4: Standardized Experimental Protocols
Reliable data begins with robust and repeatable experimental methods.
Q: How do we reliably measure the migration of this compound?
This protocol describes a standard solvent extraction method adapted from common industry practices for food contact and medical device testing[8][14].
Experimental Protocol: Solvent Extraction Migration Test
-
Sample Preparation:
-
Cut the plasticized PVC material into standardized sample sizes (e.g., 2 cm x 2 cm squares). Ensure the edges are clean and free of burrs.
-
Clean the surface of the samples by gently wiping with a lint-free cloth dampened with isopropanol to remove any surface contaminants, then allow them to air dry completely.
-
Accurately weigh each sample to four decimal places (W_initial).
-
-
Choice of Simulant:
-
Extraction Procedure:
-
Place a single PVC sample into a clean glass vial with a screw-top cap.
-
Add a precise volume of the chosen simulant to the vial, ensuring the sample is fully submerged. A standard ratio is 10 mL of solvent per gram of PVC.
-
Tightly seal the vials.
-
Place the vials in an incubator or oven set to the desired test temperature (e.g., 37°C for medical applications, 40°C or 60°C for accelerated food contact testing)[8].
-
Incubate for a specified duration (e.g., 24 hours, 10 days).
-
-
Post-Extraction:
-
Carefully remove the PVC sample from the vial. Gently pat it dry with a lint-free cloth.
-
Place the sample in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved. Record this final weight (W_final).
-
Retain the solvent (the extract) in a sealed vial for quantitative analysis.
-
-
Gravimetric Analysis (Weight Loss Calculation):
-
Calculate the percentage weight loss: % Weight Loss = [(W_initial - W_final) / W_initial] * 100
-
This value represents the total mass that has migrated from the sample.
-
Q: What is a standard analytical method for quantifying the migrated this compound?
To specifically identify and quantify this compound in the extract, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method[15][16].
Protocol: Quantification by GC-MS
-
Standard Preparation:
-
Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., hexane or methylene chloride).
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Take a known aliquot of the extract from the migration test.
-
If necessary, perform a liquid-liquid extraction to transfer the this compound into a more suitable solvent for GC analysis.
-
Concentrate or dilute the sample as needed to fall within the calibration range.
-
Add an internal standard if required for improved accuracy.
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Typical GC Conditions:
-
Typical MS Conditions:
-
Ionization: Electron Impact (EI), 70 eV.
-
Mode: Full Scan (e.g., m/z 40-450) to confirm identity, and/or Selected Ion Monitoring (SIM) for higher sensitivity quantification.
-
-
-
Quantification:
-
Run the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Analyze the experimental samples.
-
Use the calibration curve to determine the concentration of this compound in the analyzed extract.
-
Calculate the total mass of migrated plasticizer based on the initial volume of the simulant.
-
Section 5: Data Interpretation
Q: How do we interpret our migration data?
Interpreting migration data involves comparing different formulations under identical conditions. The goal is to identify which changes lead to a statistically significant reduction in weight loss.
The table below presents comparative data adapted from a study on polymeric succinate plasticizers versus a traditional phthalate (DOP), illustrating the profound impact of plasticizer choice on migration resistance[10].
Table 1: Comparative Plasticizer Migration (% Weight Loss) in Various Solvents
| Plasticizer System | Tap Water | Glycerol | Petroleum Ether | Alcohol | Cyclohexane |
| PVC / DOP (50 phr) | 0.25% | 1.00% | 28.52% | 11.99% | 28.06% |
| PVC / PBS¹ (50 phr) | <0.22% | <0.21% | <0.54% | <0.54% | <0.54% |
¹PBS: Poly(butylene succinate), a polymeric plasticizer. Data adapted from reference[10].
Interpretation: As shown in the data, the polymeric succinate (PBS) exhibits dramatically lower migration across all solvents compared to the small-molecule phthalate plasticizer (DOP)[10]. The weight loss for the PBS system is negligible in polar solvents and over 50 times lower in aggressive non-polar solvents like petroleum ether and cyclohexane[10]. This demonstrates that selecting a high molecular weight, polymeric plasticizer is a highly effective strategy for minimizing migration.
Section 6: Concluding Remarks & Future Outlook
Controlling the migration of this compound from PVC is a critical challenge that requires a multi-faceted approach. By understanding the fundamental mechanisms of migration and systematically applying the troubleshooting and mitigation strategies outlined in this guide, researchers can significantly improve the stability and safety of their materials. The most effective solutions often involve a combination of intelligent formulation design—such as the use of high-molecular-weight or polymeric plasticizers—and advanced surface modification techniques that create a functional barrier to migration. As regulatory standards become more stringent and performance demands increase, these scientifically grounded approaches will be essential for developing the next generation of safe and durable PVC products.
Section 7: References
-
Specialty Tapes & Films. (2025). Surface Modification Strategies to Inhibit Plasticizer Migration. [Link]
-
Malinowska, J., & Kurańska, M. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. MDPI. [Link]
-
Unichem. (2021). Prevent Plasticizer Migration with Vinyl Bonding Solutions. [Link]
-
Qingdao Sainuo. (n.d.). Method for solving the problem of precipitation and migration of PVC plasticizer. [Link]
-
Forgeway Ltd. (n.d.). Plasticizer Migration: What is it and why is it a problem. [Link]
-
ResearchGate. (2026). Gelation/fusion behavior of PVC plastisol with a cyclodextrin derivative and an anti-migration plasticizer in flexible PVC. [Link]
-
ResearchGate. (2025). Issues Caused by Migration of Plasticizers from Flexible PVC and Its Countermeasures. [Link]
-
Adhesives & Sealants Industry. (2015). Plasticizer Migration: Ensuring Safety in Food Packaging. [Link]
-
Chaffee Roofing. (n.d.). PVC Plasticizer Migration: Causes, Effects & Preventing Failures. [Link]
-
Fraunhofer IST. (n.d.). REDUCING THE MIGRATION OF PVC PLASTICIZERS. [Link]
-
YouTube. (2025). Surface Modification Strategies Training to Inhibit Plasticizer Migration For Modern Formulators. [Link]
-
ResearchGate. (2025). Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study. [Link]
-
ResearchGate. (n.d.). Application of poly(butylenes succinate) as migration resistant plasticizer for poly(vinyl chloride). [Link]
-
ResearchGate. (n.d.). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. [Link]
-
ResearchGate. (2025). Migrability of PVC plasticizers. [Link]
-
ResearchGate. (2025). Migration of Additives from Poly(vinyl chloride) (PVC) Tubes into Aqueous Media. [Link]
-
National Institutes of Health (NIH). (2021). Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study. [Link]
-
National Institutes of Health (NIH). (n.d.). Sustainable Micro and Nano Additives for Controlling the Migration of a Biobased Plasticizer from PLA-Based Flexible Films. [Link]
-
EU Science Hub. (n.d.). Compilation of analytical methods for model migrants in foodstuffs. [Link]
-
MDPI. (2022). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. [Link]
-
National Institutes of Health (NIH). (n.d.). Migration Studies and Endocrine Disrupting Activities: Chemical Safety of Cosmetic Plastic Packaging. [Link]
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Technical Support Center: Optimizing Lipase-Catalyzed Dipentyl Succinate Synthesis
Welcome to the technical support center for the optimization of lipase-catalyzed dipentyl succinate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this enzymatic esterification. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success. Our approach is rooted in scientific principles to not only solve immediate issues but also to empower you with a deeper understanding of the reaction dynamics.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific problems you might encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.
Q1: Why is my reaction yield of this compound consistently low?
Probable Causes & Solutions:
Low yield is a frequent challenge in enzymatic esterification and can stem from several factors related to the reaction equilibrium and enzyme activity.
-
Water Inhibition: The primary culprit for low yields in esterification is often the presence of water, a byproduct of the reaction. Lipases are hydrolases, and in an aqueous environment, the equilibrium shifts towards hydrolysis rather than synthesis.[1]
-
Troubleshooting Protocol:
-
Water Removal: Implement a water removal strategy. Common methods include the use of molecular sieves (3Å or 4Å), pervaporation, or conducting the reaction under vacuum.[2] Continuous removal of water is crucial to drive the reaction towards the formation of the ester.[2]
-
Azeotropic Distillation: If using a suitable solvent, consider azeotropic distillation to remove water.
-
Control Water Activity (aw): For advanced optimization, control the water activity in the reaction medium. While some water is essential for lipase activity, excess water will favor hydrolysis.
-
-
-
Suboptimal Substrate Molar Ratio: An inappropriate ratio of succinic acid to pentanol can limit the conversion to the diester.
-
Troubleshooting Protocol:
-
Excess Alcohol: Employing an excess of pentanol can shift the equilibrium towards the product side. Experiment with molar ratios of pentanol to succinic acid from 2:1 to 5:1.[3][4]
-
Stepwise Addition: Consider a stepwise addition of pentanol to maintain a high concentration relative to the acid throughout the reaction.
-
-
-
Enzyme Deactivation: The lipase may be losing its activity during the reaction.
-
Troubleshooting Protocol:
-
Immobilized Lipase: If you are not already, use an immobilized lipase such as Novozym 435 (immobilized Candida antarctica lipase B). Immobilization enhances stability and allows for easier recovery and reuse.[5][6]
-
Temperature Control: Ensure the reaction temperature is within the optimal range for the lipase, typically 40-60°C.[7] Higher temperatures can lead to thermal denaturation.[7]
-
Solvent Effects: Certain polar solvents can strip the essential water layer from the enzyme, leading to deactivation.[7] If using a solvent, choose a non-polar, hydrophobic one.
-
-
Q2: I am observing the formation of a significant amount of monopentyl succinate instead of the desired this compound. How can I improve the selectivity for the diester?
Probable Causes & Solutions:
The formation of the monoester is a common intermediate step. Its accumulation indicates that the second esterification step is hindered.
-
Insufficient Reaction Time: The conversion of the monoester to the diester may be slower than the initial esterification.
-
Troubleshooting Protocol:
-
Time-Course Study: Monitor the reaction over a longer period. Take aliquots at regular intervals and analyze the product composition (e.g., by GC or HPLC) to determine the time required for maximum diester formation.
-
-
-
Solvent Effects on Product Solubility: The choice of solvent can influence the relative rates of the two esterification steps.
-
Troubleshooting Protocol:
-
Solvent Screening: The solubility of succinic acid and its esters plays a role. In some solvents, the precipitation of succinic acid can drive the reaction, but this might favor monoester formation if the diester remains soluble.[8][9] Experiment with different solvents of varying polarity. For instance, acetonitrile and tetrahydrofuran can lead to different ratios of mono- and di-esters.[8][9]
-
Solvent-Free System: Consider a solvent-free system. This increases the concentration of reactants and can favor the formation of the diester, but viscosity may become an issue.
-
-
-
Localized pH Drop: The carboxylic acid group of the monoester can create an acidic microenvironment around the enzyme, potentially inhibiting its activity for the second esterification step.
-
Troubleshooting Protocol:
-
Buffering (in non-aqueous media): While challenging, the addition of a basic salt in a solid form might help to neutralize the acidity locally. This requires careful selection to avoid enzyme inhibition.
-
-
Q3: My immobilized lipase is losing activity after only a few cycles of reuse. How can I improve its operational stability?
Probable Causes & Solutions:
Loss of activity upon reuse is a critical issue for the economic viability of the process.
-
Mechanical Stress: Vigorous stirring can cause physical damage to the immobilization support.
-
Troubleshooting Protocol:
-
Optimize Agitation: Use a gentler stirring method, such as an orbital shaker or a paddle stirrer at a lower RPM, that still ensures adequate mixing.
-
-
-
Fouling of the Support: The enzyme support can become coated with substrates, products, or byproducts, blocking the active sites.
-
Troubleshooting Protocol:
-
Washing Procedure: After each cycle, wash the immobilized enzyme thoroughly with a suitable solvent to remove any adsorbed species. A non-polar solvent like hexane is often a good choice.
-
Drying: Ensure the enzyme is properly dried before the next use, but avoid harsh conditions that could lead to denaturation.
-
-
-
Leaching of the Enzyme: The lipase may be desorbing from the support, especially if it is immobilized via simple adsorption.
-
Troubleshooting Protocol:
-
Covalently Immobilized Lipase: Consider using a lipase that is covalently bound to the support for stronger attachment.
-
Avoid Desorbing Solvents: Some polar solvents can promote enzyme leaching.
-
-
Frequently Asked Questions (FAQs)
1. What is the best lipase for this compound synthesis?
-
Immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435, is widely reported to be highly effective for the esterification of dicarboxylic acids and is a good starting point for your experiments.[5][6] However, screening other lipases, such as those from Rhizomucor miehei or Pseudomonas cepacia, may yield better results under your specific conditions.
2. What are the optimal reaction temperatures?
-
Lipases generally exhibit optimal activity in the range of 40-60°C for ester synthesis.[7] It is recommended to perform a temperature optimization study within this range. Temperatures above 60°C can lead to rapid enzyme denaturation.[7]
3. Should I use a solvent? If so, which one?
-
The choice of solvent is critical. A solvent can improve the solubility of substrates and reduce viscosity. However, it can also affect enzyme activity.[7]
-
Solvent-Free: This is often the "greenest" option and leads to higher reactant concentrations. However, it may not be suitable if the reactants are solid or highly viscous at the reaction temperature.
-
Organic Solvents: Non-polar, hydrophobic solvents such as hexane, heptane, or toluene are generally preferred as they are less likely to interfere with the essential water layer of the enzyme.[7] Avoid polar solvents like DMSO or DMF which can denature the lipase.[7]
-
4. How can I effectively remove the water produced during the reaction?
-
Continuous water removal is key to achieving high yields.
-
Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction mixture is a simple and effective method.
-
Vacuum: Performing the reaction under reduced pressure can effectively remove water and other volatile byproducts.
-
Pervaporation: This membrane-based technique can selectively remove water from the reaction mixture and is particularly useful for continuous processes.[1][2]
-
5. What is the expected reaction time for this synthesis?
-
Reaction times can vary widely from a few hours to over 24 hours, depending on the specific conditions (temperature, enzyme concentration, substrate ratio, etc.). It is essential to perform a time-course study to determine the optimal reaction time for your system.
Data Summary & Visualization
Table 1: Key Parameters for Optimizing this compound Synthesis
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) | High stability, activity, and commercial availability.[5][6] |
| Temperature | 40 - 60 °C | Balances reaction rate and enzyme stability.[7] |
| Substrate Molar Ratio (Pentanol:Succinic Acid) | 2:1 to 5:1 | Excess alcohol shifts the equilibrium towards product formation.[3][4] |
| Water Removal | Continuous (e.g., molecular sieves, vacuum) | Prevents hydrolysis and drives the reaction forward.[1][2] |
| Solvent | Solvent-free or non-polar organic solvent (e.g., hexane, toluene) | Minimizes enzyme deactivation and can aid in product separation.[7] |
| Agitation | Gentle (e.g., 150-200 rpm) | Ensures adequate mixing without causing mechanical stress to the immobilized enzyme. |
Experimental Workflow for Optimization
Caption: Iterative workflow for optimizing this compound synthesis.
Lipase-Catalyzed Esterification Mechanism
Caption: Simplified Ping-Pong Bi-Bi mechanism for this compound synthesis.
References
-
Bogel-Łukasik, R., Lourenço, N. M. T., Vidinha, P., Gomes da Silva, M. D. R., Afonso, C. A. M., da Ponte, M. N., & Barreiros, S. (2008). Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride in organic media and ionic liquids. Green Chemistry, 10(2), 243-248. [Link]
-
Pospiech, D. (2021). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. Polymers, 13(4), 548. [Link]
-
López-Garzón, C. S., & Straathof, A. J. J. (2014). Recovery of succinic acid from fermentation broths: a review. Applied Microbiology and Biotechnology, 98(19), 8015-8029. [Link]
-
de Miranda, A. S., & de Souza, R. O. M. A. (2019). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 24(18), 3353. [Link]
-
Bogel-Łukasik, R., Lourenço, N. M. T., Vidinha, P., Gomes da Silva, M. D. R., Afonso, C. A. M., da Ponte, M. N., & Barreiros, S. (2008). Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride in organic media and ionic liquids. Green Chemistry, 10(2), 243-248. [Link]
-
Gumel, A. M., Annuar, M. S. M., & Chisti, Y. (2021). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences, 22(16), 8763. [Link]
-
Boeriu, C. G., et al. (2022). Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester. Reaction Chemistry & Engineering, 7(1), 169-178. [Link]
-
Kwon, S. J., Han, J. J., & Rhee, J. S. (1995). Removal of water produced from lipase-catalyzed esterification in organic solvent by pervaporation. Biotechnology and Bioengineering, 46(4), 393-395. [Link]
-
Goh, K. S., et al. (2013). Effect of Alcohol Structure on the Optimum Condition for Novozym 435-Catalyzed Synthesis of Adipate Esters. The Scientific World Journal, 2013, 615307. [Link]
-
Matsumoto, M., & Tatsumi, K. (2018). Extraction and Esterification of Succinic Acid Using Aqueous Two-phase Systems Composed of Ethanol and Salts. Journal of Chemical Engineering of Japan, 51(10), 841-846. [Link]
-
Pospiech, D. (2021). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. Polymers, 13(4), 548. [Link]
-
Ghamgui, H., Miled, N., Rebai, A., & Gargouri, Y. (2010). Modeling and optimization of lipase-catalyzed production of succinic acid ester using central composite design analysis. Bioprocess and Biosystems Engineering, 33(7), 843-851. [Link]
-
Guckert, M., et al. (2023). Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents. Green Chemistry, 25(12), 4811-4821. [Link]
-
Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 11(8), 2612-2633. [Link]
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Rhee, J. S., Kwon, D. Y., & Han, J. J. (2000). Water Activity Control for Lipase-Catalyzed Reactions in Nonaqueous Media. In: Enzymes in Nonaqueous Solvents. Methods in Biotechnology™, vol 15. Humana Press. [Link]
-
Zhang, Y., et al. (2023). Co-Immobilization of Lipases with Different Specificities for Efficient and Recyclable Biodiesel Production from Waste Oils: Optimization Using Response Surface Methodology. Catalysts, 13(3), 523. [Link]
-
Orjuela, A., Yáñez, A. J., & Held, C. (2017). Thermodynamics of enzyme-catalyzed esterifications: I. Succinic acid esterification with ethanol. Applied Microbiology and Biotechnology, 101(14), 5699-5710. [Link]
-
Lin, S. W., & Lin, C. F. (2000). An esterification method for determination of lipase activity. Biotechnology Letters, 22(18), 1511-1514. [Link]
-
Pospiech, D. (2021). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. Polymers, 13(4), 548. [Link]
-
Koczka, K., et al. (2023). Substrate type and CO2 addition significantly influence succinic acid production of Basfia succiniciproducens. AMB Express, 13(1), 69. [Link]
-
Yilmaz, E., Can, K., Sezgin, M., & Yilmaz, M. (2011). Reusability of immobilized lipase. Applied Biochemistry and Biotechnology, 164(6), 841-851. [Link]
-
López-Cervantes, J., et al. (2023). Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. Molecules, 28(24), 8081. [Link]
-
Jayanthi, B., & Reddy, K. S. (2005). Esterification of succinic anhydride to di-(p-cresyl) succinate over M-montmorillonite clay catalysts. Journal of Molecular Catalysis A: Chemical, 229(1-2), 31-37. [Link]
-
Pereira, E. B., et al. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. Processes, 9(11), 2004. [Link]
- CN102093219A - Method for synthesizing succinyl succinic dialkyl ester. (2011).
-
Zhang, Y., et al. (2020). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Polymers, 12(2), 350. [Link]
-
Orjuela, A., Yáñez, A. J., & Held, C. (2017). Thermodynamics of enzyme-catalyzed esterifications: I. Succinic acid esterification with ethanol. Applied Microbiology and Biotechnology, 101(14), 5699-5710. [Link]
-
Liu, Y., et al. (2017). Production of Biodiesel Using Immobilized Lipase and the Characterization of Different Co-Immobilizing Agents and Immobilization Methods. International Journal of Molecular Sciences, 18(10), 2154. [Link]
-
Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 11(8), 2612-2633. [Link]
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Validation & Comparative
A Comparative Guide to the Plasticizing Efficiency of Dialkyl Succinates
In the quest for safer, more sustainable materials, the spotlight has increasingly turned to bio-based plasticizers as alternatives to traditional phthalates. Among these, dialkyl succinates, derived from renewable succinic acid, have emerged as promising candidates for plasticizing polymers like poly(vinyl chloride) (PVC).[1][2][3] This guide provides an in-depth comparison of the plasticizing efficiency of various dialkyl succinates, focusing on the critical relationship between their molecular structure—specifically the alkyl chain length—and their performance in polymer formulations. Through an analysis of experimental data and established testing protocols, this document aims to equip researchers and drug development professionals with the insights needed to select the optimal succinate-based plasticizer for their specific applications.
The Mechanism of Plasticization: How Dialkyl Succinates Impart Flexibility
Plasticizers are small molecules added to a polymer matrix to increase its flexibility, workability, and durability. They function by embedding themselves between the long polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, resulting in a decrease in the material's glass transition temperature (Tg) and a softer, more pliable end product.[4]
Dialkyl succinates, as esters of succinic acid, possess a combination of polar (ester groups) and non-polar (alkyl chains) moieties.[5] This molecular structure allows them to be compatible with polymers like PVC. The efficiency of a plasticizer is largely governed by its molecular weight and the length of its alkyl chains. These factors influence its compatibility with the polymer, its ability to lower the Tg, and its permanence within the polymer matrix (i.e., its resistance to migration).[5][6]
The Critical Role of Alkyl Chain Length
The length of the alkyl chains in dialkyl succinates is a key determinant of their plasticizing efficiency. A clear trend has been observed in numerous studies:
-
Shorter Alkyl Chains (e.g., Diethyl Succinate - DES, Dibutyl Succinate - DBS): Succinates with shorter alkyl chains tend to be more efficient at lower concentrations.[7] However, they may require higher concentrations to achieve the same level of plasticization as their longer-chain counterparts.[1][7] The higher polarity due to a greater proportion of ester groups can enhance interaction with polar polymers.[6]
-
Longer Alkyl Chains (e.g., Dihexyl Succinate - DHS, Dioctyl Succinate - DOS): As the alkyl chain length increases, the plasticizing efficiency generally improves, up to a certain point.[1][8] Longer chains are more effective at separating the polymer chains, leading to a greater reduction in Tg.[8] Dioctyl succinate, for example, is considered a highly effective plasticizer with properties comparable or even superior to some phthalate esters.[7] However, excessively long chains can lead to reduced compatibility with the polymer, potentially causing the plasticizer to exude from the material over time.[9]
Studies have shown that dihexyl succinate (DHS) can represent an optimal balance, offering excellent plasticizing properties while also being favorable for biodegradation.[1]
Caption: Relationship between alkyl chain length and plasticizer performance.
Methodology for Evaluating Plasticizer Efficiency
To ensure the trustworthiness and reproducibility of findings, standardized testing protocols are employed to evaluate the performance of plasticizers. The following experimental workflows are fundamental to this process.
Experimental Workflow: From Formulation to Characterization
Caption: Standard experimental workflow for evaluating plasticizers.
Key Experimental Protocols:
-
Shore Durometer Hardness (ASTM D2240):
-
Objective: To measure the indentation hardness of the plasticized material. A lower Shore hardness value indicates greater plasticizing efficiency.[10]
-
Protocol:
-
Place a test specimen, typically at least 6.4 mm thick, on a hard, flat surface.[10]
-
Use a calibrated Shore A or Shore D durometer (A for softer materials, D for harder).[10]
-
Press the durometer's indentor firmly and perpendicularly into the specimen.[10]
-
Record the hardness reading within one second of firm contact.[10]
-
Take multiple readings at different locations on the specimen and calculate the average.
-
-
-
Tensile Properties of Plastics (ASTM D638):
-
Objective: To determine the material's tensile strength, elongation at break, and tensile modulus.[11][12] Effective plasticization leads to lower tensile strength and modulus, but significantly higher elongation at break.
-
Protocol:
-
Prepare standard dumbbell-shaped test specimens from the molded sheets as specified in ASTM D638.[13][14][15]
-
Condition the specimens under controlled temperature and humidity.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.[14]
-
Record the load and elongation throughout the test to generate a stress-strain curve.
-
From the curve, calculate tensile strength, elongation at break, and modulus of elasticity.
-
-
-
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):
-
Objective: To measure the glass transition temperature (Tg) of the plasticized polymer.[16][17][18] A significant decrease in Tg compared to the unplasticized polymer is a primary indicator of plasticizing efficiency.
-
Protocol:
-
Accurately weigh a small sample (5-10 mg) of the plasticized material into a DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.[4][16]
-
Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[16]
-
Record the heat flow as a function of temperature.[4]
-
The Tg is determined as the midpoint of the step change in the heat flow curve.[16]
-
-
Comparative Performance Analysis
The following table summarizes typical experimental data for PVC plasticized with various dialkyl succinates at a concentration of 50 parts per hundred resin (PHR).
| Plasticizer | Alkyl Chain | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) |
| Unplasticized PVC | - | >95 (Shore D) | ~50 | <10 | ~85 |
| Diethyl Succinate (DES) | C2 | ~85 | ~22 | ~200 | ~25 |
| Dibutyl Succinate (DBS) | C4 | ~80 | ~20 | ~250 | ~15 |
| Dihexyl Succinate (DHS) | C6 | ~75 | ~18 | ~300 | ~5 |
| Dioctyl Succinate (DOS) | C8 | ~72 | ~17 | ~330 | ~0 |
Note: The values presented are representative and can vary depending on the specific formulation and processing conditions.
Analysis of Results:
The data clearly illustrates the structure-property relationship. As the alkyl chain length increases from diethyl to dioctyl succinate:
-
Hardness Decreases: The Shore A hardness progressively decreases, indicating a softer, more flexible material.
-
Tensile Strength Decreases: The force required to pull the material apart is reduced, a characteristic of increased flexibility.
-
Elongation at Break Increases: The material's ability to stretch before breaking is significantly enhanced, a direct measure of improved ductility.
-
Glass Transition Temperature (Tg) Decreases: The Tg is substantially lowered, confirming the enhanced mobility of the polymer chains and the superior plasticizing efficiency of the longer-chain succinates.[8]
These results are consistent with the principle that longer alkyl chains provide greater separation between polymer chains, leading to a more pronounced plasticizing effect.[8] Succinate diesters with linear side chains of four to eight carbons have been shown to be as effective, and in some cases more effective, than traditional phthalate plasticizers like DEHP.[1]
Conclusion
Dialkyl succinates represent a viable and environmentally friendlier class of plasticizers.[19] The choice of a specific dialkyl succinate should be guided by the desired end-properties of the material. For applications requiring moderate flexibility, shorter-chain succinates like DBS may be suitable. However, for applications demanding high flexibility and performance at low temperatures, longer-chain succinates such as DHS and DOS are demonstrably more efficient. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of these and other novel plasticizer candidates, ensuring both scientific rigor and the development of high-performing, sustainable materials.
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Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. (2021). National Institutes of Health. [Link]
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Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. (2022). MDPI. [Link]
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Succinate‐based plasticizers: Effect of plasticizer structure on the mechanical and thermal performance of poly(vinyl chloride) plastic formulations. (n.d.). ResearchGate. [Link]
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Evaluation of succinate-based plasticizers for poly(vinyl chloride). (2022). McGill University eScholarship. [Link]
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BIOSUCCINIUM® in Phthalate-Free Plasticizers. (n.d.). Roquette. [Link]
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Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. (n.d.). ZwickRoell. [Link]
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Overview of Glass Transition Analysis by Differential Scanning Calorimetry. (n.d.). TA Instruments. [Link]
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Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride). (2021). ACS Omega. [Link]
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Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. (2022). National Institutes of Health. [Link]
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Poly(vinyl chloride) plasticized with succinate esters: Synthesis and characterization. (n.d.). ResearchGate. [Link]
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ASTM D638: tensile properties plastics. (n.d.). ZwickRoell. [Link]
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Designing bio-based plasticizers: Effect of alkyl chain length on plasticization properties of isosorbide diesters in PVC blends. (n.d.). ResearchGate. [Link]
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D638 Standard Test Method for Tensile Properties of Plastics. (2022). ASTM International. [Link]
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Biobased Succinic Acid: The Flexible, Hard Renewable Acid. (2016). PCI Magazine. [Link]
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Investigation of Polymers with Differential Scanning Calorimetry. (n.d.). University of Cambridge. [Link]
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D2240 Standard Test Method for Rubber Property—Durometer Hardness. (2021). ASTM International. [Link]
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Shore Hardness ASTM D2240. (n.d.). Intertek. [Link]
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Succinic Acid: A New Platform Chemical for Biobased Polymers from Renewable Resources. (n.d.). MDPI. [Link]
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Differential Scanning Calorimetry. (n.d.). Polymer Science Learning Center. [Link]
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4.4: Glass Transition. (2021). Chemistry LibreTexts. [Link]
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Effect of alkyl side chain length on microscopic structures and mechanical properties of ionically-functionalized block polymer-based thermoplastic elastomers. (n.d.). RSC Publishing. [Link]
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ASTM D2240 Durometer Hardness. (2017). Plan Tech, Inc. [Link]
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Standard Test Method for Tensile Properties of Plastics ASTM D638. (n.d.). Industrial Physics. [Link]
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Bio-based succinic acid | Helping the sustainable development of the bio-based materials industry. (n.d.). AHB Global. [Link]
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Designing green plasticizers: influence of alkyl chain length on biodegradation and plasticization properties of succinate based plasticizers. (2013). PubMed. [Link]
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DSC Analysis of Polymers. (n.d.). EAG Laboratories. [Link]
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ASTM D2240 testing. (n.d.). Industrial Physics. [Link]
-
Influence of Alkyl Chain Length and Branching on the Plasticizing Properties of 2,5‐Thiophenedicarboxylate Plasticizers in PVC. (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Validation of Analytical Methods for Dipentyl Succinate Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of chemical entities is paramount. This guide offers a comprehensive comparison of analytical methodologies for the validation of Dipentyl succinate quantification, a compound of increasing interest. As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a deeper understanding of the rationale behind the selection of specific analytical techniques and validation parameters, grounded in established regulatory frameworks.
This document is designed to be a practical resource, empowering you to make informed decisions in your laboratory. We will delve into the nuances of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet/Visible Spectroscopy (HPLC-UV/Vis). The discussion will be anchored by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly the Q2(R2) guideline on the validation of analytical procedures, and guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
Choosing the Right Analytical Tool: GC-MS vs. HPLC-UV/Vis
The selection of an analytical method is a critical first step that influences the entire validation process. The choice between GC-MS and HPLC-UV/Vis for this compound quantification depends on several factors, including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is often a preferred method for volatile and semi-volatile compounds that are thermally stable.[6] Given that this compound is an ester, it is expected to have sufficient volatility for GC analysis. The coupling with a mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification, even in complex matrices.[6][7]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC method with UV/Vis detection would be a common approach. The detectability of this compound will depend on the presence of a chromophore in its structure that absorbs in the UV/Vis spectrum. If the chromophore is weak, derivatization may be necessary to enhance detection, or an alternative detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) could be employed.
Here is a comparative overview of the two techniques for the analysis of this compound:
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/Vis) |
| Principle | Separation based on volatility and polarity in the gas phase, with detection by mass spectrometry. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV/Vis absorption. |
| Applicability to this compound | High, assuming sufficient volatility and thermal stability. | Moderate to High, dependent on UV absorbance. |
| Selectivity | Very High, due to mass fragmentation patterns. | Moderate, dependent on chromatographic resolution from interfering substances. |
| Sensitivity | High, often in the picogram to femtogram range. | Moderate, typically in the nanogram to microgram range. |
| Sample Preparation | May require derivatization to increase volatility; extraction into a volatile solvent is common.[8][9][10] | Typically involves dissolution in the mobile phase; may require extraction and filtration. |
| Analysis Time | Generally faster run times compared to HPLC.[6] | Can have longer run times depending on the complexity of the separation. |
| Instrumentation Cost | Higher initial investment and maintenance costs. | Lower initial investment and maintenance costs. |
| Regulatory Acceptance | Widely accepted and documented.[7][8][9] | Widely accepted and documented.[11][12][13] |
A Framework for Method Validation: The ICH Q2(R2) Guideline
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2][4][14] The ICH Q2(R2) guideline provides a comprehensive framework for this process, outlining the key validation characteristics that must be evaluated.[1][2]
The following validation parameters are essential for ensuring the reliability of a quantitative method for this compound:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11][12][15]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[15]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol: Validation of an HPLC-UV/Vis Method for this compound Quantification
The following is a detailed, step-by-step methodology for the validation of a hypothetical reversed-phase HPLC-UV/Vis method for the quantification of this compound. This protocol is based on established practices for similar compounds and adheres to ICH guidelines.[11][12][13][16]
1. System Suitability Testing (SST)
-
Rationale: To ensure that the chromatographic system is performing adequately on the day of analysis.
-
Procedure:
-
Prepare a standard solution of this compound at a concentration that will be used for routine analysis.
-
Inject the standard solution six times.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the peak area and retention time.
-
-
Acceptance Criteria:
-
RSD of peak areas ≤ 2.0%.
-
RSD of retention times ≤ 1.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
2. Specificity
-
Rationale: To demonstrate that the method is not affected by interferences from the matrix or potential impurities.
-
Procedure:
-
Analyze a blank sample (matrix without this compound).
-
Analyze a sample of this compound.
-
Analyze a sample of the matrix spiked with this compound.
-
If available, analyze samples containing potential impurities or degradation products.
-
-
Acceptance Criteria:
-
No interfering peaks at the retention time of this compound in the blank sample.
-
The peak for this compound should be well-resolved from any other peaks.
-
3. Linearity and Range
-
Rationale: To establish the concentration range over which the method is linear.
-
Procedure:
-
Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.998.
-
The y-intercept should not be significantly different from zero.
-
4. Accuracy
-
Rationale: To determine how close the measured value is to the true value.
-
Procedure:
-
Prepare placebo samples (matrix without analyte).
-
Spike the placebo samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
-
5. Precision
-
Rationale: To assess the random error of the method.
-
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the RSD.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both studies.
-
-
-
Acceptance Criteria:
-
RSD for repeatability ≤ 2.0%.
-
RSD for intermediate precision ≤ 3.0%.
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Rationale: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure (based on the signal-to-noise ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise of the baseline.
-
LOD is typically determined at a S/N ratio of 3:1.
-
LOQ is typically determined at a S/N ratio of 10:1.
-
-
Acceptance Criteria:
-
The LOQ should be determined with acceptable precision and accuracy.
-
7. Robustness
-
Rationale: To evaluate the method's reliability when subjected to small, deliberate changes in analytical parameters.
-
Procedure:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.2 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic).
-
Wavelength of detection (e.g., ± 5 nm).
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the impact on the results (e.g., retention time, peak area, resolution).
-
-
Acceptance Criteria:
-
The system suitability parameters should still be met under all varied conditions.
-
The results should not be significantly affected by the changes.
-
Visualizing the Validation Workflow
To provide a clear overview of the logical flow of the validation process, the following diagram illustrates the interconnectedness of the various validation parameters.
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Enhancing Polylactic Acid: A Comparative Guide to Bio-based Plasticizers
Abstract
Polylactic Acid (PLA), a frontrunner in the bio-based and biodegradable polymer market, offers a sustainable alternative to conventional petroleum-based plastics.[1][2] However, its inherent brittleness and low flexibility restrict its application in areas requiring ductile materials, such as flexible packaging and medical devices.[2][3][4] The incorporation of plasticizers is a critical strategy to overcome these limitations. This guide provides a comprehensive performance comparison of common bio-based plasticizers for PLA, focusing on citrate esters, epoxidized vegetable oils, and glycerol derivatives. We will delve into the mechanistic underpinnings of plasticization, present comparative experimental data on mechanical and thermal properties, and provide detailed, replicable protocols for evaluation. This document is intended for researchers, scientists, and engineers working to formulate advanced PLA-based materials.
Introduction: The Promise and Challenge of PLA
Polylactic Acid (PLA) is a thermoplastic polyester derived from renewable resources like corn starch, making it a highly attractive material for sustainable applications.[1] It boasts properties such as high tensile strength and modulus, good transparency, and biodegradability under industrial composting conditions.[2][5][6] Despite these advantages, the widespread adoption of PLA is often hampered by its poor toughness, high brittleness, and limited elongation at break, which makes it unsuitable for applications that demand flexibility.[2][7]
To enhance its ductility and processability, plasticizers are added. These low molecular weight additives integrate between the polymer chains, increasing intermolecular space and allowing for greater chain mobility.[3][4] The result is a more flexible and less brittle material. The key to effective plasticization is choosing an additive that is not only efficient at modifying properties but is also miscible with the polymer matrix, non-toxic, and exhibits low migration to maintain long-term performance.[3][4] As the industry shifts towards fully sustainable solutions, the focus has intensified on bio-based plasticizers that align with the green credentials of PLA.
Mechanism of Plasticization in PLA
Plasticizers function by inserting themselves between the long, entangled chains of the PLA polymer. Neat PLA is rigid at room temperature because it exists below its glass transition temperature (Tg), approximately 60°C, where the polymer chains are "frozen" in place.[4] The plasticizer molecules, which are smaller than the polymer chains, disrupt the intermolecular forces (like van der Waals forces and hydrogen bonds) between the PLA chains.[3][4] This disruption increases the free volume within the polymer matrix, effectively lubricating the chains and allowing them to slide past one another more easily. This increased molecular mobility manifests as a decrease in the glass transition temperature (Tg), a key indicator of plasticization efficiency, leading to enhanced flexibility and ductility at room temperature.[1][3]
Comparative Performance of Bio-based Plasticizers
The effectiveness of a plasticizer is determined by its chemical structure, molecular weight, and its interaction with the polymer. Here, we compare three major classes of bio-based plasticizers for PLA.
Citrate Esters
Citrate esters, such as Triethyl Citrate (TEC), Acetyl Tributyl Citrate (ATBC), and Tributyl Citrate (TBC), are non-toxic, biodegradable plasticizers approved for use in food contact and medical applications.[3][4] Their polarity, due to the presence of ester groups, ensures good miscibility with PLA.[3][4][8]
-
Performance: Citrate esters are highly effective at reducing the Tg of PLA.[3][4] Studies show that with increasing plasticizer content (up to 30 wt%), the Tg can be significantly lowered, transforming PLA from a rigid to a highly ductile material.[3][4] For example, adding 30% TEC can decrease the Tg of PLA from over 60°C to around 10°C.[4] This translates to a dramatic increase in elongation at break. However, this increased flexibility often comes at the cost of reduced tensile strength and modulus.[7] Lower molecular weight citrates like TEC are generally more efficient at reducing Tg but may be more prone to migration over time compared to higher molecular weight citrates like ATBC.[3][4]
Epoxidized Vegetable Oils (EVOs)
Epoxidized vegetable oils, such as Epoxidized Soybean Oil (ESO) and Epoxidized Palm Oil (EPO), are derived from the epoxidation of double bonds in triglycerides. They are widely used as secondary plasticizers and thermal stabilizers in polymers like PVC and are gaining traction for use in PLA.[9][10]
-
Performance: EVOs are effective in enhancing the flexibility and impact resistance of PLA.[9][11] The addition of just 5 wt% of an epoxidized palm oil (EPO) and soybean oil (EPSO) mixture can increase the elongation at break of PLA by over 4000%.[9][11] EVOs also contribute to lowering the Tg and cold crystallization temperature (Tcc), which can improve processability.[1][9][11] Their larger molecular size compared to citrate esters can lead to lower migration rates, although compatibility at higher concentrations can be a concern.
Glycerol Derivatives
Glycerol triacetate, commonly known as triacetin, is a simple and cost-effective plasticizer derived from glycerol, a byproduct of biodiesel production. It is recognized as safe for use in food and pharmaceutical applications.[12]
-
Performance: Triacetin is an efficient plasticizer for PLA, capable of significantly reducing its Tg.[13] It is often used as a benchmark for comparing other plasticizers.[8] Due to its small molecular size and high polarity, it can effectively penetrate the PLA matrix and increase chain mobility. However, its low molecular weight also makes it more susceptible to migration, which can lead to a loss of properties and surface tackiness over time, a significant drawback for long-term applications.[3]
Summary of Performance Data
The following table summarizes typical performance data for PLA plasticized with various bio-based plasticizers. It is important to note that absolute values can vary depending on the specific grade of PLA, plasticizer concentration, and processing conditions.
| Plasticizer Type | Concentration (wt%) | Glass Transition (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Key Characteristics |
| Neat PLA | 0 | ~60 | ~50-70 | <10 | Brittle, rigid |
| Triethyl Citrate (TEC) | 20-30 | 10 - 25 | 25 - 35 | >200 | High efficiency, potential for migration[3][4] |
| Acetyl Tributyl Citrate (ATBC) | 20-30 | 12 - 30 | 30 - 40 | >150 | Good balance of properties, lower migration than TEC[3][4] |
| Epoxidized Palm Oil (EPO) | 5 | ~52 | ~45 | >2000 | Excellent toughening effect at low concentrations[9][11] |
| Triacetin | 15-20 | 20 - 35 | 30 - 40 | >100 | Cost-effective, high efficiency, prone to migration[8][13] |
Experimental Evaluation Protocols
To ensure reliable and comparable data, standardized testing procedures are crucial. The following section outlines the methodologies for preparing and characterizing plasticized PLA samples.
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A Comparative Analysis of Dipentyl Succinate and Di-n-hexyl Succinate: A Technical Guide for Researchers and Formulators
In the ever-evolving landscape of chemical formulations, the selection of appropriate esters is paramount to achieving desired product performance and meeting stringent safety and environmental standards. Among the rising stars in the realm of bio-based chemicals are dialkyl succinates, which are increasingly favored as replacements for traditional phthalate plasticizers and as versatile emollients and solvents in a variety of applications. This guide provides an in-depth comparative analysis of two such esters: Dipentyl succinate and Di-n-hexyl succinate. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two closely related molecules to inform their formulation decisions.
Introduction: The Rise of Succinate Esters
Succinic acid, a dicarboxylic acid, serves as a key building block for a range of valuable chemicals. Its esters, particularly those with mid-to-long alkyl chains, have garnered significant attention for their favorable toxicological profiles, ready biodegradability, and versatile performance characteristics. This compound and Di-n-hexyl succinate, derived from the esterification of succinic acid with n-pentanol and n-hexanol respectively, are at the forefront of this trend. Their utility spans across industries, from plasticizers in polymers to emollients in personal care products and solvents in pharmaceutical formulations. Understanding the subtle yet significant impact of a single additional carbon in the alkyl chain of Di-n-hexyl succinate compared to this compound is crucial for optimizing product efficacy and performance.
Physicochemical Properties: A Tale of Two Alkyl Chains
The fundamental differences in the performance of this compound and Di-n-hexyl succinate stem from their distinct physicochemical properties, which are primarily dictated by their molecular weight and alkyl chain length.
| Property | This compound | Di-n-hexyl Succinate (Di(2-ethylhexyl) succinate) | Reference(s) |
| Molecular Formula | C14H26O4 | C20H38O4 | [1][2] |
| Molecular Weight ( g/mol ) | 258.35 | 342.5 | [1][2] |
| Appearance | Colorless liquid | Colorless to pale yellow clear liquid | [3] |
| Boiling Point (°C) | 300.93 (est) | 358.00 - 359.00 (est) | [3][4] |
| Flash Point (°C) | 135 (est) | 158 (est) | [3][4] |
| logP (o/w) | 4.335 (est) | 7.080 (est) | [3][4] |
| Water Solubility (mg/L @ 25°C) | 4.231 (est) | 0.005564 (est) | [3][4] |
As illustrated in the table, the longer alkyl chains of Di-n-hexyl succinate result in a higher molecular weight, boiling point, and flash point compared to this compound. A key differentiator is the octanol-water partition coefficient (logP), which is significantly higher for Di-n-hexyl succinate, indicating its greater lipophilicity and lower water solubility. These fundamental properties have a cascading effect on their performance in various applications.
Performance as Plasticizers: The Impact of Alkyl Chain Length
One of the primary applications for dialkyl succinates is as plasticizers for polymers, most notably for polyvinyl chloride (PVC). The efficiency of a plasticizer is its ability to increase the flexibility and reduce the processing temperature of a polymer.
Studies on a series of linear dialkyl succinates have demonstrated a clear trend: plasticizer effectiveness increases with the length of the alkyl chain .[5][6] This is attributed to the increased volume and spacing provided by the longer alkyl groups, which more effectively separate the polymer chains, thereby reducing intermolecular forces and increasing flexibility.
Based on this established principle, Di-n-hexyl succinate is expected to be a more efficient plasticizer than this compound . This implies that a lower concentration of Di-n-hexyl succinate would be required to achieve the same level of plasticization as this compound. This increased efficiency can offer both cost and performance advantages in PVC formulations. For instance, research on various succinate esters has shown that longer alkyl chains lead to a greater reduction in the glass transition temperature (Tg) of PVC, a key indicator of plasticizer efficiency.[5]
Application in Cosmetics and Personal Care: A Balance of Emolliency and Feel
In the cosmetics industry, Dipentyl and Di-n-hexyl succinates are valued for their emollient and skin-conditioning properties.[7][8] They contribute to a product's texture, spreadability, and sensory feel on the skin.
-
This compound , with its lower molecular weight and viscosity, is expected to offer a lighter, less greasy skin feel. This makes it an excellent candidate for formulations where a quick-absorbing, non-oily finish is desired, such as in facial moisturizers, serums, and lightweight lotions.
-
Di-n-hexyl Succinate (often marketed as Diethylhexyl Succinate in cosmetics) provides a more substantive and richer emolliency due to its higher molecular weight.[7][9] It can form a more protective barrier on the skin, helping to reduce moisture loss.[10] This makes it well-suited for products targeting dry skin, such as creams, body butters, and restorative treatments. It also functions as a film-forming agent and a plasticizer in nail polishes and hair styling products.[8]
The choice between the two in a cosmetic formulation will, therefore, depend on the desired sensory profile and the target skin type.
Solvent Properties and Formulation Compatibility
Both Dipentyl and Di-n-hexyl succinate exhibit good solvent properties for a range of active ingredients and other cosmetic components. Their ability to dissolve other substances is crucial for creating stable and homogenous formulations.
Due to its slightly more polar nature compared to its C6 counterpart, This compound may exhibit better solvency for a broader range of moderately polar active ingredients. Conversely, the higher lipophilicity of Di-n-hexyl succinate makes it an excellent solvent for highly non-polar substances, such as UV filters in sunscreens and certain oil-soluble vitamins.
Synthesis of Dialkyl Succinates: A General Overview
The synthesis of both Dipentyl and Di-n-hexyl succinate typically involves the direct esterification of succinic acid with the corresponding alcohol (n-pentanol or n-hexanol) in the presence of an acid catalyst.[5][11]
Experimental Protocol: A Representative Esterification Synthesis
The following is a generalized protocol for the laboratory-scale synthesis of dialkyl succinates. The specific molar ratios, catalyst loading, and reaction conditions may need to be optimized for each specific ester.
-
Charging the Reactor: A round-bottom flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus fitted with a condenser is charged with succinic acid, the corresponding alcohol (n-pentanol or n-hexanol) in a molar excess (e.g., 2:1 alcohol to acid ratio), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Reaction: The mixture is heated to the reflux temperature of the alcohol. The esterification reaction commences, producing the dialkyl succinate and water as a byproduct.
-
Water Removal: The water-alcohol azeotrope continuously distills into the Dean-Stark trap. Upon cooling, the water separates from the less dense alcohol and is collected in the bottom of the trap, while the alcohol overflows back into the reaction flask. The removal of water drives the reaction to completion.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.
-
Work-up and Purification: After cooling, the reaction mixture is typically neutralized with a weak base (e.g., sodium bicarbonate solution) to quench the acid catalyst. The organic layer is then separated, washed with water and brine, and dried over an anhydrous salt (e.g., magnesium sulfate). The final product is purified by vacuum distillation to remove any unreacted starting materials and byproducts.[11]
Biodegradability and Environmental Profile
A significant driver for the adoption of dialkyl succinates is their favorable environmental profile. They are generally considered to be readily biodegradable, breaking down into succinic acid and the corresponding alcohols, which are then further metabolized by microorganisms.[12]
The rate of biodegradation of dialkyl succinates is influenced by the length of the alkyl chain. Shorter alkyl chains tend to biodegrade more rapidly. Therefore, it is expected that This compound would exhibit a faster rate of biodegradation than Di-n-hexyl succinate . However, both are considered to be significantly more biodegradable than many of the phthalate plasticizers they are designed to replace. For example, the half-life of di-(2-ethylhexyl) phthalate (DEHP) in anaerobic river sediment has been reported to be around 25.7 days, while the shorter-chain di-n-butyl phthalate (DBP) has a half-life of 9.4 days under similar conditions.[13] This trend supports the expectation of faster degradation for shorter alkyl chain succinates.
Safety and Toxicological Profile
Both this compound and Di-n-hexyl succinate are characterized by a low order of acute toxicity and are generally considered to be non-irritating and non-sensitizing to the skin, making them suitable for use in cosmetic and personal care products.[1][2]
-
This compound is noted to be very toxic to aquatic life, which necessitates careful handling and disposal to prevent environmental release.[1]
-
Di(2-ethylhexyl) succinate is reported as not meeting the criteria for GHS hazard classification.[2]
As with any chemical, it is imperative for researchers and formulators to consult the latest Safety Data Sheets (SDS) and regulatory information before use.
Conclusion: Selecting the Right Succinate for Your Application
The choice between this compound and Di-n-hexyl succinate is a nuanced decision that hinges on the specific performance requirements of the final formulation.
-
Choose Di-n-hexyl succinate when a highly efficient plasticizer is required, offering superior flexibility and processing characteristics in polymer applications. In cosmetics, it is the preferred choice for a richer, more substantive emollient feel, ideal for products targeting dry or very dry skin.
-
Choose this compound for applications where a lighter, less greasy sensory profile is paramount, such as in facial skincare. Its expected faster rate of biodegradation may also be a key consideration for environmentally conscious product development.
Ultimately, the selection process should be guided by empirical testing within the specific formulation matrix. The insights provided in this guide, grounded in the established relationship between alkyl chain length and performance, offer a strong starting point for this critical decision-making process. By understanding the fundamental differences between these two versatile succinate esters, researchers and formulators can unlock new possibilities in creating high-performing, safe, and sustainable products.
References
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Elsiwi, B. M., Garcia-Valdez, O., Erythropel, H. C., Leask, R. L., Nicell, J. A., & Maric, M. (2020). Fully Renewable, Effective, and Highly Biodegradable Plasticizer: Di-n-heptyl Succinate. ACS Sustainable Chemistry & Engineering, 8(31), 11817–11827. [Link]
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PubChem. (n.d.). Diethylhexyl Succinate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Gajda, I., et al. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Molecules, 26(20), 6291. [Link]
- Stuart, A. C., et al. (2010). Poly(vinyl chloride)
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Paula's Choice. (n.d.). Diethylhexyl Succinate. [Link]
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COSMILE Europe. (n.d.). DIETHYLHEXYL SUCCINATE. [Link]
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McGill University. (2022). Evaluation of succinate-based plasticizers for poly(vinyl chloride). [Link]
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The Good Scents Company. (n.d.). diamyl sodium sulfosuccinate. [Link]
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Sienkiewicz, N., et al. (2022). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. Polymers, 14(7), 1294. [Link]
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Australian Industrial Chemicals Introduction Scheme. (n.d.). Di-n-hexyl Phthalate. [Link]
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-
SincereSkincare.com. (n.d.). Diethylhexyl Succinate. [Link]
- Mann, A. H., et al. (1985). Comparison of the short-term effects of di(2-ethylhexyl) phthalate, di(n-hexyl) phthalate, and di(n-octyl) phthalate in rats. Toxicology and applied pharmacology, 77(1), 116–132.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dipentyl Succinate
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. Handling chemical reagents like Dipentyl succinate requires a nuanced understanding that goes beyond simply reading a label. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety, where the rationale behind each procedural step is clear, empowering you to work with confidence and security.
Hazard Assessment: The 'Why' Behind the PPE
Understanding the specific risks associated with a chemical is the critical first step in defining a robust safety protocol. While this compound has limited specific toxicological data for direct human health effects, a comprehensive hazard assessment is built upon its known properties, data from analogous succinate esters, and its significant environmental hazard.
This compound (CAS No. 645-69-2) is a combustible liquid with a high flash point, meaning it does not present a significant fire hazard at standard laboratory temperatures.[1][2] However, the primary documented hazard is its high toxicity to aquatic life, which dictates stringent containment and disposal procedures.[2][3]
Based on data from similar short-chain dialkyl succinates, such as Dimethyl succinate, we must infer a potential for serious eye irritation. Other related compounds can cause skin irritation, and symptoms of overexposure to vapors (if generated) may include dizziness, headache, or nausea.[4][5] Therefore, our PPE strategy is designed to prevent all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 645-69-2 | [2][3] |
| Molecular Formula | C14H26O4 | [2][3] |
| Molecular Weight | 258.35 g/mol | [3] |
| Appearance | Colorless Liquid | [6] |
| Boiling Point | 171.5 °C @ 16 Torr | [2] |
| Melting Point | -10.8 °C | [2] |
| Flash Point | 135 °C (275 °F) | [1][2] |
| Vapor Pressure | 0.001 mmHg @ 25 °C (est.) | [1] |
| Water Solubility | 4.231 mg/L @ 25 °C (est.) |[1] |
Core PPE Requirements: A Multi-Layered Defense
Effective chemical safety relies on a combination of engineering controls and personal protective equipment. All work with this compound should be conducted within a certified chemical fume hood to minimize vapor exposure. The following PPE is mandatory to supplement these engineering controls.
Hand Protection: The Primary Barrier
Direct skin contact is a primary route of potential exposure. The selection of appropriate gloves is therefore critical.
-
Glove Type: Disposable nitrile gloves provide excellent splash protection against a wide range of chemicals, including esters like this compound.[7] They are a suitable choice for routine handling.
-
Protocol Validation:
-
Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
For prolonged tasks or when handling larger volumes (>1L), consider double-gloving to provide an additional barrier and a clear indicator of a breach if the outer glove is compromised.[8]
-
Remove and replace gloves immediately upon any known or suspected contact with the chemical.
-
Never wear contaminated gloves outside of the immediate work area to prevent the spread of contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[9]
-
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given the potential for this compound and its analogs to cause serious eye irritation, robust eye and face protection is non-negotiable.
-
Standard Operations: For handling small quantities where the risk of splashing is low, safety glasses with integrated side shields that meet ANSI Z87.1 standards are the minimum requirement.[7]
-
High-Risk Operations: When handling larger volumes, performing vigorous mixing, or conducting reactions under pressure or heat, the risk of a splash is significantly higher. In these scenarios, the protocol must be escalated:
Protective Clothing: Preventing Bodily Contact
Your body and personal clothing must be protected from drips, spills, and splashes.
-
Laboratory Coat: A clean, long-sleeved laboratory coat, fully buttoned, is mandatory at all times. Ensure the cuffs are snug around the wrist.
-
Chemical Apron: For tasks involving significant quantities of this compound or a high likelihood of splashing, a chemical-resistant apron worn over the lab coat is required.
-
Personal Attire: Always wear long pants and closed-toe shoes that completely cover the foot.[11] Fabrics such as polyester or acrylic should be avoided in favor of natural fibers like cotton.[7]
Respiratory Protection: A Conditional Requirement
Due to its very low vapor pressure, this compound is not expected to present a significant inhalation hazard under normal laboratory conditions with proper engineering controls (i.e., a fume hood).[1][4]
-
When is it Required? Respiratory protection should be considered if you are:
-
Generating aerosols of the material (e.g., via sonication or spraying).
-
Cleaning up a large spill outside of a fume hood.
-
Working in an area with inadequate or non-functional ventilation.
-
-
Type of Respirator: If a risk assessment determines that a respirator is necessary, a half-mask or full-face air-purifying respirator (APR) with organic vapor (OV) cartridges is the appropriate choice.[12] Note that N95 masks only protect against particulates and are not suitable for chemical vapors. Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[7]
Operational Plans: Donning, Doffing, and Disposal
The integrity of your safety protocol relies not just on selecting the right PPE, but on using it correctly. Contamination during the removal of PPE is a common and preventable error.
PPE Selection Workflow
The following diagram outlines the logic for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow based on task-specific risk assessment.
Step-by-Step Donning and Doffing Protocol
-
Donning (Putting On) Sequence:
-
Put on your lab coat and fasten all buttons.
-
If required, put on your respirator.
-
Put on eye and face protection (safety glasses or goggles/face shield).
-
Wash hands and dry them thoroughly.
-
Put on gloves, ensuring the cuffs go over the cuffs of the lab coat.
-
-
Doffing (Taking Off) Sequence - The "Dirty-to-Clean" Method:
-
Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. Ball the removed glove into the palm of your still-gloved hand. Slide two fingers of your bare hand under the cuff of the remaining glove and peel it off inside-out, enclosing the first glove. Dispose of both immediately.
-
Goggles/Face Shield: Handle by the strap or headband to remove.
-
Lab Coat: Unbutton the coat. Peel it off from the shoulders, turning the sleeves inside-out as you go. Fold it so the contaminated exterior is contained within the fold.
-
Respirator: Remove last, after you have left the work area.
-
Final Step: Wash hands thoroughly with soap and water.
-
Disposal Plan
Due to its classification as "very toxic to aquatic life" (H400), all materials contaminated with this compound must be treated as hazardous waste.[2]
-
Contaminated PPE: Used gloves, disposable aprons, and any other contaminated disposable items must be placed in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container for disposal by your institution's environmental health and safety (EHS) department. Do not pour down the drain.[2][13]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
-
Spill Cleanup: Evacuate the immediate area. Wear all recommended PPE, including respiratory protection if the spill is large or in a poorly ventilated area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a sealed, labeled container for hazardous waste disposal.
This guide is intended to provide a comprehensive framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any work.
References
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- Aurochemicals. (2022, August 10). DIETHYL SUCCINATE, Natural - SDS.
- The Good Scents Company. (n.d.). This compound, 645-69-2.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Diethyl succinate.
- AERU, University of Hertfordshire. (2025, October 2). Dibutyl succinate.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Santa Cruz Biotechnology. (n.d.). Dihexyl sulfosuccinate sodium salt solution - Material Safety Data Sheet.
- Santa Cruz Biotechnology. (2017, October 27). SDS: Dibutyl succinate.
- Sigma-Aldrich. (2026, January 15). SAFETY DATA SHEET - Dimethyl succinate.
- National Center for Biotechnology Information. (n.d.). Diamyl Sodium Sulfosuccinate. PubChem Compound Database.
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
